molecular formula C10H6FNO3 B1358776 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid CAS No. 347187-18-2

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1358776
CAS No.: 347187-18-2
M. Wt: 207.16 g/mol
InChI Key: COYYCXFHTJQGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO3 and its molecular weight is 207.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYYCXFHTJQGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627706
Record name 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347187-18-2
Record name 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. Due to the limited availability of specific experimental data for this particular compound, this document leverages information on structurally related oxazole-4-carboxylic acid derivatives to present a thorough and well-rounded profile.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a central 1,3-oxazole ring. This core structure is substituted at position 5 with a 2-fluorophenyl group and at position 4 with a carboxylic acid group.

Molecular Structure:

Caption: 2D Chemical Structure of the title compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₁₀H₆FNO₃[1]
CAS Number 347187-18-2
PubChem CID 22714196[1]
Canonical SMILES C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)F[1]
InChI InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)[1]

Physicochemical Properties

The physicochemical properties of this compound have been computationally predicted and are summarized below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 207.16 g/mol PubChem[1]
Exact Mass 207.03317122 DaPubChem[1]
XLogP3 2.1PubChem
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 63.3 ŲPubChem[1]
Complexity 249PubChem[1]

Synthesis and Experimental Protocols

General Synthetic Workflow:

synthesis_workflow start 2-Fluorobenzoic Acid (Starting Material) activation Carboxylic Acid Activation (e.g., with DMAP-Tf) start->activation cycloaddition [3+2] Cycloaddition activation->cycloaddition isocyanide Ethyl Isocyanoacetate (Reagent) isocyanide->cycloaddition intermediate Ethyl 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylate cycloaddition->intermediate hydrolysis Ester Hydrolysis (e.g., with NaOH or LiOH) intermediate->hydrolysis product This compound (Final Product) hydrolysis->product

Caption: General synthetic route for the target compound.

Experimental Protocol: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids

This protocol is a general method and may require optimization for the specific synthesis of this compound.[3]

Step 1: Activation of Carboxylic Acid

  • To a solution of the starting carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add an activating agent.

  • Stir the mixture at room temperature for a designated period to ensure complete activation.

Step 2: Cycloaddition

  • To the activated carboxylic acid solution, add the isocyanide reagent (e.g., ethyl isocyanoacetate, 1.2 equivalents).

  • Heat the reaction mixture at a specified temperature (e.g., 40 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

Step 3: Work-up and Purification of the Ester Intermediate

  • Quench the reaction with water and extract the product with an organic solvent (e.g., DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester intermediate by column chromatography on silica gel.

Step 4: Ester Hydrolysis

  • Dissolve the purified ester intermediate in a suitable solvent mixture (e.g., THF/water).

  • Add a base (e.g., lithium hydroxide or sodium hydroxide, 2-3 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield the final product.

Potential Biological Activities and Signaling Pathways

While there is no specific biological data for this compound, the oxazole scaffold is a well-known pharmacophore present in numerous bioactive molecules with a wide range of therapeutic applications, including antimicrobial and anticancer activities.[4][5]

Potential as Anticancer Agents

Derivatives of oxazole-4-carboxylic acid have demonstrated potent cytotoxic activity against various cancer cell lines.[4] The mechanism of action for such compounds can be diverse, but often involves the inhibition of key cellular enzymes or disruption of critical signaling pathways.

anticancer_pathway compound 5-(2-Fluorophenyl)-1,3-oxazole- 4-carboxylic acid Derivative kinase Protein Kinase (e.g., Tyrosine Kinase) compound->kinase Inhibition proliferation Cell Proliferation kinase->proliferation apoptosis Apoptosis kinase->apoptosis angiogenesis Angiogenesis kinase->angiogenesis cancer_cell Cancer Cell proliferation->cancer_cell leads to apoptosis->cancer_cell prevents angiogenesis->cancer_cell supports

Caption: Potential anticancer mechanism of action.

Potential as Antimicrobial Agents

The oxazole ring is a core component of several antimicrobial agents.[4] The introduction of a fluorophenyl group can enhance lipophilicity and potentially improve cell membrane penetration, a desirable trait for antimicrobial drugs. The carboxylic acid moiety can be derivatized to amides to further modulate activity.

antimicrobial_workflow compound 5-(2-Fluorophenyl)-1,3-oxazole- 4-carboxylic acid Derivative bacterial_enzyme Essential Bacterial Enzyme (e.g., DNA gyrase) compound->bacterial_enzyme Inhibition cell_wall Cell Wall Synthesis compound->cell_wall Inhibition protein_synthesis Protein Synthesis compound->protein_synthesis Inhibition bacterium Bacterium bacterial_enzyme->bacterium required for survival cell_wall->bacterium essential for protein_synthesis->bacterium essential for

Caption: Potential antimicrobial mechanisms of action.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the reviewed literature. However, based on the structure, the following characteristic signals would be expected:

  • ¹H NMR: Aromatic protons of the 2-fluorophenyl group, a singlet for the oxazole proton, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Signals corresponding to the carbons of the oxazole ring, the carboxylic acid, and the 2-fluorophenyl group. The carbon attached to the fluorine would show a characteristic coupling.

  • IR: A broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and C=N and C-O stretches for the oxazole ring, as well as aromatic C-H and C=C stretches.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.

Safety and Handling

Based on GHS classification for similar compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.

Conclusion and Future Directions

This compound is a compound of interest for medicinal chemistry and drug discovery due to its structural features. The oxazole core is a proven pharmacophore, and the 2-fluorophenyl and carboxylic acid substituents offer opportunities for further chemical modification to optimize biological activity.

Future research should focus on:

  • Developing and optimizing a specific synthesis protocol for this compound.

  • Conducting thorough experimental characterization, including spectroscopic analysis and determination of physicochemical properties.

  • Screening for a range of biological activities, particularly anticancer and antimicrobial properties, to determine its therapeutic potential.

  • Investigating the structure-activity relationship by synthesizing and testing a library of related derivatives.

This technical guide provides a foundational understanding of this compound, highlighting its potential and paving the way for future research and development.

References

The Ascendant Role of Fluorophenyl Oxazole Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This is due to fluorine's unique ability to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic potential.[1][2] Among the myriad of heterocyclic scaffolds, the oxazole ring system has emerged as a "privileged" structure, appearing in numerous biologically active compounds.[3][4][5] The fusion of these two key motifs—the fluorophenyl group and the oxazole core—has given rise to a burgeoning class of derivatives with significant promise in diverse therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the medicinal chemistry applications of fluorophenyl oxazole derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows.

Anticancer Applications: Targeting Cellular Proliferation and Survival

Fluorophenyl oxazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic activity against a range of cancer cell lines.[3][5][6] The mechanism of action often involves the induction of apoptosis, the programmed cell death pathway, and the inhibition of key signaling molecules crucial for cancer cell survival and proliferation.[3][7]

Quantitative Analysis of Anticancer Activity

The in vitro efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values for a selection of fluorophenyl-containing oxazole and related heterocyclic derivatives against various cancer cell lines.

CompoundCancer Cell Line(s)IC50 (µM)Reference(s)
2-(4-Fluoro-phenyl)-5-[5-(3-nitrophenyl)-[1][8][9]oxadiazol-2-yl]-pyridineMCF-7 (Breast)3.8[10]
2-(4-Fluoro-phenyl)-5-[5-(4-chlorophenyl)-[1][8][9]oxadiazol-2-yl]-pyridineMCF-7 (Breast)6.9[10]
1-(4-(5-Phenyl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluorouracil derivativeMCF-7, A549, DU145, MDA-MB-2310.18 - 1.13[11]
1-(4-(5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluorouracil derivativeMCF-7, A549, DU145, MDA-MB-2310.011 - 0.053[11]
3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(4-fluorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleStaphylococcus aureusMIC: 1.56 - 6.25 µg/mL[12]
1,3,4-Thiadiazole derivative with meta-fluorophenyl substitution (Compound A2)MCF-7 (Breast)52.35[8]
1,3,4-Thiadiazole derivative with para-fluorophenyl substitution (Compound B3)MCF-7 (Breast)54.1[8]
Pyrazole derivative with 4-trifluoromethylphenyl (Compound a1)MCF-7, MDA-MB-231, HCT-1165.01 - 5.84 µg/mL[13]
Key Signaling Pathway: Caspase-Mediated Apoptosis

A primary mechanism through which many fluorophenyl oxazole derivatives exert their anticancer effects is the induction of apoptosis. This process is often mediated by a cascade of cysteine-aspartic proteases known as caspases. The activation of initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), leads to the subsequent activation of executioner caspases, like caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.[7][14][15][16]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Fluorophenyl_Oxazole Fluorophenyl Oxazole Derivative Fluorophenyl_Oxazole->Death_Receptor Fluorophenyl_Oxazole->Cellular_Stress

Caspase-mediated apoptosis pathway.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of compounds.[17]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorophenyl oxazole derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorophenyl oxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle-treated cells as a negative control and untreated cells as a positive control.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.[18]

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_compounds Add Fluorophenyl Oxazole Derivatives (Serial Dilutions) incubate_24h->add_compounds incubate_exposure Incubate for Exposure Period (e.g., 24, 48, 72h) add_compounds->incubate_exposure add_mtt Add MTT Reagent to each well incubate_exposure->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cell viability assay.

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[19] Fluorophenyl oxazole derivatives have shown considerable promise in this area, exhibiting activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[19][20][21]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. A lower MIC value signifies greater potency. The following table presents MIC values for selected fluorophenyl-containing oxazole and related heterocyclic derivatives.

CompoundMicrobial Strain(s)MIC (µg/mL)Reference(s)
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative (Compound 7j)Gram-positive bacteria (including drug-resistant strains)0.25[22]
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives (Compounds 6a-m)Gram-positive bacteria2 - 32[22]
3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(4-fluorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleStaphylococcus aureus1.56 - 6.25[12]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4)Staphylococcus aureus, Bacillus subtilis125[23]
Carbazole linked 1,3,4-oxadiazole hybrid (Compound 37c)Candida albicans0.625 mg/mL[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.[24][25][26]

Materials:

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Fluorophenyl oxazole derivative stock solution

  • Positive control antibiotic

  • Microplate reader (optional, for automated reading)

Procedure:

  • Prepare Dilutions: Perform serial two-fold dilutions of the fluorophenyl oxazole derivative in the broth medium directly within the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control well (microorganism in broth without any antimicrobial agent) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Fluorophenyl Oxazole Derivative in 96-well Plate start->prepare_dilutions inoculate_wells Inoculate Wells with Microbial Suspension prepare_dilutions->inoculate_wells prepare_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prepare_inoculum->inoculate_wells add_controls Include Positive (Growth) and Negative (Sterility) Controls inoculate_wells->add_controls incubate_plate Incubate Plate (e.g., 37°C for 24h) add_controls->incubate_plate observe_growth Observe for Microbial Growth (Visual or Spectrophotometric) incubate_plate->observe_growth determine_mic Determine MIC (Lowest Concentration with No Visible Growth) observe_growth->determine_mic end End determine_mic->end

Workflow for the broth microdilution assay.

Applications in Neurodegenerative Diseases: A Glimmer of Hope

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of structure and function of neurons.[27] Fluorophenyl oxazole derivatives are being investigated as potential therapeutic agents for these debilitating conditions, with a focus on inhibiting key pathological processes.[1][28][29]

Quantitative Analysis of Neuroprotective Activity

The potential of these compounds in the context of Alzheimer's disease is often assessed by their ability to inhibit cholinesterase enzymes (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and to prevent the aggregation of amyloid-beta (Aβ) peptides.

CompoundTarget/AssayIC50 (µM)Reference(s)
1,2,4-Oxadiazole derivative (Compound 2b)Acetylcholinesterase (AChE)0.00098 - 0.07920[30]
1,2,4-Oxadiazole derivative (Compound 3b)Butyrylcholinesterase (BChE)17.14[30]
7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-oneCholinesterase6.084[31]
Spiropyrrolidine heterocyclic hybrid with fluorophenyl group (Compound 6e)Acetylcholinesterase (AChE)2.06[4]
Sulfone analog of donepezil with fluorophenyl group (Compound 24r)Acetylcholinesterase (AChE)0.0024[1]
5-(1-(4-chlorobenzyl)piperidin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazoleButyrylcholinesterase (BChE)5.07[32]
Experimental Protocol: Aβ Aggregation Inhibition Assay

The inhibition of amyloid-beta (Aβ) peptide aggregation is a key therapeutic strategy for Alzheimer's disease. The Thioflavin T (ThT) fluorescence assay is a common method to monitor Aβ fibrillization.

Materials:

  • Aβ peptide (e.g., Aβ42)

  • Thioflavin T (ThT) solution

  • Fluorophenyl oxazole derivative

  • Assay buffer (e.g., PBS)

  • 96-well black plates

  • Fluorimeter

Procedure:

  • Aβ Preparation: Prepare a stock solution of Aβ peptide and ensure it is in a monomeric state.

  • Assay Setup: In a 96-well black plate, mix the Aβ peptide solution with the fluorophenyl oxazole derivative at various concentrations. Include a control with Aβ peptide and vehicle.

  • ThT Addition: Add ThT solution to each well.

  • Incubation and Measurement: Incubate the plate at 37°C, and monitor the fluorescence intensity (excitation ~440 nm, emission ~480 nm) over time. An increase in fluorescence indicates Aβ fibril formation.

  • Data Analysis: Plot the fluorescence intensity versus time. The inhibitory effect of the compound is determined by the reduction in the fluorescence signal compared to the control.

Conclusion

The strategic incorporation of the fluorophenyl moiety into the oxazole scaffold has yielded a diverse and potent class of molecules with significant therapeutic potential. As demonstrated in this technical guide, these derivatives exhibit promising activity in the realms of oncology, infectious diseases, and neurodegeneration. The provided quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows serve as a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will undoubtedly pave the way for the clinical translation of these promising fluorophenyl oxazole derivatives.

References

The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery and Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties facilitate diverse interactions with biological targets, making it a "privileged scaffold" in the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological relevance of the oxazole core, detailing its presence in natural products, its wide-ranging pharmacological activities, and the molecular mechanisms that underpin its therapeutic effects. The versatility of the oxazole scaffold is underscored by the existence of several FDA-approved drugs that incorporate this heterocyclic core, targeting a spectrum of diseases from inflammatory conditions to cancer.[1][2][3][4]

The Pharmacological Landscape of Oxazole Derivatives

The inherent ability of the oxazole nucleus to engage in various non-covalent interactions allows for its interaction with a wide array of enzymes and receptors. This has led to the discovery of oxazole-containing compounds with a broad spectrum of pharmacological activities.

Anticancer Activity

The development of oxazole-based anticancer agents is a particularly active area of research.[5] These compounds have been shown to inhibit a variety of targets crucial for cancer cell proliferation and survival, including STAT3, microtubules, G-quadruplexes, DNA topoisomerases, protein kinases, Cdc25 phosphatases, histone deacetylases (HDACs), and the Keap1-Nrf2 pathway.[5] Many oxazole derivatives have demonstrated potent anticancer activity with IC50 values in the nanomolar range across various cancer cell lines.[5]

Anti-inflammatory Activity

Oxazole derivatives have also shown significant promise as anti-inflammatory agents. The FDA-approved drug Oxaprozin, for instance, is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[1]

Antibacterial Activity

The oxazole moiety is an important component in the discovery of new antibacterial drugs. The FDA-approved antibiotic Linezolid, an oxazolidinone, is a prominent example of the successful application of this scaffold in combating bacterial infections.[2][3]

FDA-Approved Drugs Featuring the Oxazole Scaffold

The clinical significance of the oxazole scaffold is highlighted by its presence in several FDA-approved drugs, demonstrating its versatility and drug-like properties.

Drug NameTherapeutic ClassMechanism of ActionQuantitative Data
Oxaprozin Anti-inflammatory (NSAID)Inhibition of COX-1 and COX-2 enzymes.[1]IC50 (COX-1): 2.2 µM (human platelet) IC50 (COX-2): 36 µM (IL-1-stimulated human synovial cell)[1]
Linezolid AntibacterialBinds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis.[2][3]MIC range: 0.5 - 4 mg/L for streptococci, enterococci, and staphylococci.[2][3][5]
Mubritinib Anticancer (Tyrosine Kinase Inhibitor)Selective inhibitor of HER2 tyrosine kinase.[4][6][7]IC50 (HER2): 6 nM[4][6][7]
Aleglitazar AntidiabeticDual agonist of peroxisome proliferator-activated receptors (PPARα and PPARγ).[7][8][9][10]Balanced co-agonist with low nanomolar EC50 values for human PPARα and PPARγ.[9]
Ditazole Platelet Aggregation InhibitorInhibition of platelet aggregation.[11][12][13][14]Inhibits ADP-induced platelet aggregation at a concentration of 1 µg/mL.[14]

Key Signaling Pathways Targeted by Oxazole Derivatives

The therapeutic effects of many oxazole-containing compounds are mediated through their interaction with specific signaling pathways implicated in disease pathogenesis.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule that is often constitutively activated in many cancers. The oxazole-based compound S3I-M2001 has been identified as a selective inhibitor of STAT3, disrupting its dimerization and subsequent downstream signaling.[11][15][16][17][18][19][20]

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization S3I_M2001 S3I-M2001 (Oxazole Inhibitor) S3I_M2001->Dimer Inhibits DNA DNA Dimer->DNA Translocates & Binds Gene_Expression Target Gene Expression (e.g., Bcl-xL) DNA->Gene_Expression Promotes

STAT3 signaling pathway and inhibition by S3I-M2001.
Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, making them a key target for anticancer drugs. Several oxazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] For example, the diaryl oxazole PC-046 has been shown to be a microtubule destabilizing agent.

Tubulin_Polymerization cluster_process Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization PC046 PC-046 (Oxazole Inhibitor) PC046->Tubulin Inhibits Polymerization

Inhibition of tubulin polymerization by PC-046.

Synthesis of the Oxazole Scaffold

Several synthetic methodologies have been developed for the construction of the oxazole ring, providing medicinal chemists with a versatile toolkit for generating diverse libraries of oxazole-containing compounds. Key methods include the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Fischer oxazole synthesis.

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.

Robinson_Gabriel_Synthesis cluster_synthesis Robinson-Gabriel Synthesis Workflow AcylaminoKetone 2-Acylamino-ketone Oxazole Oxazole AcylaminoKetone->Oxazole Cyclodehydration DehydratingAgent Dehydrating Agent (e.g., H₂SO₄) DehydratingAgent->AcylaminoKetone

Workflow for the Robinson-Gabriel synthesis.
Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for preparing oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).

Van_Leusen_Synthesis cluster_synthesis Van Leusen Synthesis Workflow Aldehyde Aldehyde Oxazole Oxazole Aldehyde->Oxazole TosMIC TosMIC TosMIC->Oxazole Base Base (e.g., K₂CO₃) Base->Aldehyde

Workflow for the Van Leusen oxazole synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of oxazole derivatives.

General Procedure for Robinson-Gabriel Synthesis
  • Reaction Setup: A 2-acylamino-ketone is dissolved in a suitable solvent, such as acetic anhydride.

  • Addition of Dehydrating Agent: A dehydrating agent, commonly concentrated sulfuric acid, is added dropwise to the solution at a controlled temperature (e.g., 0 °C).

  • Reaction: The mixture is heated to promote cyclodehydration. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled and poured into ice water. The precipitated product is collected by filtration.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired oxazole.

General Procedure for Van Leusen Oxazole Synthesis
  • Reaction Setup: An aldehyde and tosylmethylisocyanide (TosMIC) are dissolved in a suitable solvent, such as methanol.

  • Addition of Base: A base, typically potassium carbonate, is added to the solution.

  • Reaction: The reaction mixture is heated to reflux and stirred for a specified period. The reaction progress is monitored by TLC.

  • Workup: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to afford the pure oxazole.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the oxazole derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

The oxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its presence in a wide range of biologically active natural and synthetic compounds highlights its significance in medicinal chemistry. The diverse pharmacological activities, including potent anticancer and antimicrobial effects, coupled with well-elucidated mechanisms of action, provide a strong foundation for the rational design of new and improved oxazole-based drugs. The synthetic accessibility of the oxazole core further enhances its appeal, allowing for the generation of diverse chemical libraries for high-throughput screening and lead optimization. As our understanding of the molecular basis of diseases continues to grow, the privileged oxazole scaffold is poised to play an even more prominent role in the development of next-generation targeted therapies.

References

An In-depth Technical Guide to 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS 347187-18-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, bearing the CAS number 347187-18-2, is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. The oxazole scaffold is a recognized pharmacophore present in numerous biologically active molecules, suggesting that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a generalized synthesis protocol, and explores its potential biological activities based on structurally related compounds.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 347187-18-2[1]
Molecular Formula C₁₀H₆FNO₃[1]
Molecular Weight 207.16 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)F[1]
Physical Description Solid
Purity Typically >95% (commercial availability)

Synthesis

Generalized Experimental Protocol: Synthesis from a Carboxylic Acid

This protocol describes a highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids.[3]

Reagents and Materials:

  • 2-Fluorobenzoic acid (starting material)

  • Ethyl isocyanoacetate

  • 4-(Dimethylamino)pyridine (DMAP)

  • Trifluoromethanesulfonic anhydride (Tf₂O) or a pre-formed triflylpyridinium reagent

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluorobenzoic acid (1.0 equivalent) and DMAP (1.5 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride (1.3 equivalents) dropwise. Stir the reaction mixture at this temperature for 30 minutes to form the acylpyridinium salt in situ.

  • Cyclization: To the activated carboxylic acid solution, add ethyl isocyanoacetate (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate.

  • Hydrolysis: The crude ester can be hydrolyzed to the carboxylic acid by treatment with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water, followed by acidification with a mineral acid (e.g., HCl).

  • Purification: The final product, this compound, can be purified by recrystallization or column chromatography on silica gel.

Synthesis Workflow Diagram

G General Synthesis Workflow for this compound start Start: 2-Fluorobenzoic Acid activation Activation with Tf2O and DMAP in DCM start->activation intermediate In situ formation of Acylpyridinium Salt activation->intermediate cyclization Reaction with Ethyl Isocyanoacetate intermediate->cyclization ester Ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate cyclization->ester hydrolysis Hydrolysis (e.g., LiOH, THF/H2O then HCl) ester->hydrolysis product This compound hydrolysis->product purification Purification (Recrystallization or Chromatography) product->purification final_product Final Pure Product purification->final_product

Caption: Generalized synthesis workflow.

Potential Biological Activity and Mechanism of Action

While there is no specific biological data available for this compound, the broader class of 5-aryloxazole derivatives has been investigated for various therapeutic applications, notably as kinase inhibitors.

VEGFR2 Kinase Inhibition

A significant body of research has identified 2-anilino-5-aryloxazoles as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[4] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5][6] Inhibition of VEGFR2 can therefore be an effective anti-cancer strategy.

The general mechanism of action for this class of inhibitors involves competitive binding to the ATP-binding pocket of the VEGFR2 kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-angiogenic signaling cascade.

Postulated Signaling Pathway Inhibition

The diagram below illustrates the general signaling pathway that could be targeted by 5-aryloxazole derivatives acting as VEGFR2 inhibitors.

G Postulated VEGFR2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Oxazole This compound (or derivative) Oxazole->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Migration, Survival Downstream->Angiogenesis

Caption: Potential inhibition of VEGFR2 signaling.

Structure-Activity Relationship (SAR) Considerations

For related 2-anilino-5-aryloxazoles, structure-activity relationship studies have shown that:

  • The nature and substitution pattern on the 5-aryl ring significantly influence potency.

  • Modifications to the 2-anilino group can also modulate activity and pharmacokinetic properties.

While this compound itself is not a 2-anilino-oxazole, its 5-aryl substitution makes it a key intermediate for the synthesis of such compounds. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, to explore SAR and develop potent inhibitors.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound has been found in the public domain. However, characteristic spectral features can be predicted based on its structure.

SpectroscopyPredicted Features
¹H NMR Aromatic protons on the fluorophenyl ring (multiplets, ~7.0-8.0 ppm), a singlet for the oxazole proton, and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Resonances for the aromatic carbons, the oxazole ring carbons, and a downfield signal for the carboxylic acid carbonyl carbon (>160 ppm).
IR A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700-1730 cm⁻¹), and characteristic C=N and C-O stretches for the oxazole ring.
Mass Spec (ESI-) [M-H]⁻ at m/z ~206.03

Safety and Handling

Based on available information, this compound should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements (Predicted):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

This compound is a valuable chemical entity with significant potential for use in drug discovery and development, particularly in the synthesis of kinase inhibitors. While specific biological and detailed synthetic data for this compound are limited, this guide provides a framework for its synthesis and explores its potential therapeutic applications based on the well-established pharmacology of the 5-aryloxazole scaffold. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound and its derivatives.

References

The Intricate Dance of Structure and Activity: A Guide to 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic placement of a fluorinated phenyl ring at the 5-position and a carboxylic acid at the 4-position of the oxazole ring provides a unique combination of steric, electronic, and hydrogen-bonding properties that can be fine-tuned to achieve desired biological activities. This technical guide delves into the structure-activity relationships (SAR) of this intriguing class of compounds, providing insights into their synthesis, biological evaluation, and the key structural modifications that govern their therapeutic potential. While direct and comprehensive SAR studies on this specific analog series are not extensively published, this guide synthesizes data from closely related 5-phenyl-1,3-oxazole-4-carboxylic acid derivatives to infer likely SAR trends.

The Oxazole Scaffold: A Foundation for Diverse Biological Activity

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] This structural motif is a cornerstone in numerous natural products and synthetic pharmaceuticals, valued for its metabolic stability and its capacity to engage in various non-covalent interactions with biological targets. The substitution pattern on the oxazole ring is a critical determinant of the biological activity of its derivatives, which span a wide therapeutic spectrum, including antimicrobial, anticancer, and anti-inflammatory applications.[2]

General Synthesis Strategies

The synthesis of this compound and its analogs typically involves a multi-step sequence. A common approach is the Hantzsch oxazole synthesis or variations thereof, which involves the condensation of an α-haloketone with an amide. For the target scaffold, a key intermediate is often an ethyl 2-amino-2-oxoacetate derivative which reacts with a 2-fluoro-α-halo-acetophenone. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Below is a generalized workflow for the synthesis of these analogs.

Synthesis_Workflow start Starting Materials (e.g., 2-Fluoroacetophenone, Diethyl Oxalate) step1 Formation of α-Haloketone start->step1 Halogenation step2 Condensation with Amide Source step1->step2 Reaction with (e.g., formamide) step3 Cyclization to Oxazole Ring step2->step3 Dehydration step4 Ester Hydrolysis step3->step4 Base or Acid Catalysis product 5-(2-Fluorophenyl)-1,3-oxazole -4-carboxylic Acid Analog step4->product

A generalized synthetic workflow for 5-aryl-1,3-oxazole-4-carboxylic acid analogs.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related 5-phenyl-1,3-oxazole-4-carboxylic acid derivatives, several key SAR trends can be inferred for the 5-(2-fluorophenyl) series. These relationships highlight the importance of substitutions on the phenyl ring, modifications of the carboxylic acid group, and alterations at the 2-position of the oxazole ring.

The 5-Phenyl Ring: A Key Determinant of Potency

The substitution pattern on the phenyl ring at the 5-position of the oxazole core profoundly influences biological activity. The presence and position of substituents can affect the molecule's conformation, electronic properties, and interactions with the target protein.

  • Fluorine Substitution: The presence of a fluorine atom, particularly at the ortho position as in the core scaffold, is often associated with enhanced biological activity. This can be attributed to fluorine's ability to form favorable interactions with protein residues and its influence on the pKa of nearby functional groups.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the phenyl ring plays a crucial role. In many related series, electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) have been shown to enhance activity, potentially by modulating the electronic character of the entire molecule and improving target engagement. Conversely, electron-donating groups (e.g., -OCH3, -CH3) may lead to a decrease in potency.

The 4-Carboxylic Acid Moiety: The Anchor for Interaction

The carboxylic acid group at the 4-position is a critical pharmacophoric feature, often acting as a key hydrogen bond donor and acceptor, anchoring the molecule within the active site of its biological target.

  • Ester and Amide Analogs: Conversion of the carboxylic acid to its corresponding esters or amides generally leads to a significant change in biological activity. While esters can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid, amides introduce new hydrogen bonding capabilities and steric bulk, which can either enhance or diminish activity depending on the specific target.

  • Bioisosteric Replacements: Replacing the carboxylic acid with known bioisosteres, such as tetrazoles or hydroxamic acids, is a common strategy in medicinal chemistry to improve pharmacokinetic properties or to explore alternative binding modes. The success of such replacements is highly dependent on the specific biological target.

The 2-Position of the Oxazole Ring: A Point for Diversification

The 2-position of the oxazole ring offers a readily accessible point for structural diversification. Modifications at this position can influence the overall shape, polarity, and metabolic stability of the molecule.

  • Small Alkyl or Aryl Substituents: Introduction of small alkyl (e.g., methyl, ethyl) or aryl groups at the 2-position can be used to probe for additional binding pockets in the target protein. The optimal size and nature of the substituent will be highly target-dependent.

  • Hydrogen Atom: An unsubstituted 2-position (a hydrogen atom) provides a baseline for understanding the impact of larger groups.

The following diagram illustrates the key points of the inferred SAR for this class of compounds.

SAR_Diagram cluster_0 Inferred Structure-Activity Relationship Core This compound R1 R1 (2-Position) - H, Small Alkyl/Aryl - Probes for additional binding Core->R1 Diversification Point R2 R2 (Phenyl Substituents) - Ortho-F enhances activity - EWGs often increase potency Core->R2 Potency Modulator R3 R3 (Carboxylic Acid Modification) - Esters/Amides alter activity - Bioisosteres can improve PK Core->R3 Key Interaction Moiety

Key inferred structure-activity relationships for this compound analogs.

Quantitative Data from Analogous Series

To provide a quantitative perspective on the SAR of 5-aryl-1,3-oxazole-4-carboxylic acid derivatives, the following table summarizes hypothetical IC50 data against a generic kinase target, based on trends observed in the literature for similar compound classes.

Compound IDR1 (2-Position)R2 (5-Phenyl Substituent)R3 (4-Position)Hypothetical IC50 (nM)
1a H2-F-COOH50
1b H4-F-COOH120
1c H2-Cl-COOH45
1d H4-Cl-COOH150
1e H2-OCH3-COOH500
2a CH32-F-COOH80
3a H2-F-COOCH3>1000 (inactive)
3b H2-F-CONH2250

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual activities would need to be determined experimentally.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of novel compounds. Below are generalized procedures for the key steps in the preparation and biological testing of this compound analogs.

General Synthetic Procedure for Ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate

To a solution of ethyl 2-amino-2-oxoacetate (1.0 eq) in a suitable solvent such as dioxane is added 2-bromo-1-(2-fluorophenyl)ethan-1-one (1.1 eq). The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in a dehydrating agent such as phosphorus oxychloride and heated for an additional 2-3 hours. The reaction mixture is carefully quenched with ice water and neutralized with a suitable base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate.

General Procedure for Hydrolysis to this compound

The ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. To this solution is added an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq). The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with a dilute acid (e.g., 1N HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the this compound.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against a target kinase is determined using a standard in vitro kinase assay, such as a radiometric assay or a fluorescence-based assay.

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP (with [γ-33P]ATP for radiometric assays), kinase buffer, and test compounds dissolved in DMSO.

  • Assay Procedure:

    • The kinase reaction is initiated by adding the kinase enzyme to a reaction mixture containing the substrate, ATP, and the test compound at various concentrations in a 96-well plate.

    • The final DMSO concentration in the assay is typically kept at 1% to avoid solvent effects.

    • The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

    • The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid for radiometric assays).

  • Detection:

    • For radiometric assays, the phosphorylated substrate is captured on a phosphocellulose membrane, and the incorporated radioactivity is measured using a scintillation counter.

    • For fluorescence-based assays, the change in fluorescence intensity is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The inferred structure-activity relationships discussed in this guide, derived from analogous chemical series, provide a valuable framework for the rational design of more potent and selective compounds. The strategic manipulation of substituents on the 5-phenyl ring, modification of the 4-carboxylic acid moiety, and diversification at the 2-position of the oxazole ring are key avenues for optimizing the biological activity of this compound class. Further experimental validation is necessary to confirm these SAR trends and to fully elucidate the therapeutic potential of these intriguing molecules.

References

Physicochemical Properties of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring an oxazole core, a fluorophenyl substituent, and a carboxylic acid moiety, suggests its potential for diverse biological activities. The oxazole scaffold is a known pharmacophore present in numerous bioactive molecules, and the introduction of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the available physicochemical properties, a plausible synthetic route, and an exploration of potential biological activities based on structurally related compounds.

Chemical Structure

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Ethyl oxazole-4-carboxylate, 2-Fluorophenylboronic acid) reaction Palladium-Catalyzed Cross-Coupling Reaction start->reaction hydrolysis Ester Hydrolysis reaction->hydrolysis product Crude 5-(2-Fluorophenyl)-1,3- oxazole-4-carboxylic acid hydrolysis->product extraction Work-up and Extraction product->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Purified Product recrystallization->pure_product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pure_product->nmr ms Mass Spectrometry (HRMS) ir FT-IR Spectroscopy m_point Melting Point Analysis PDE4_Inhibition cluster_pathway PDE4 Inhibition Pathway cluster_intervention Therapeutic Intervention ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP activation PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes Inflammation Pro-inflammatory Cytokine Release (e.g., TNF-α) PKA->Inflammation inhibits Inhibition Suppression of Inflammation PKA->Inhibition Compound 5-(2-Fluorophenyl)-1,3- oxazole-4-carboxylic acid (Potential Inhibitor) Compound->PDE4 inhibits

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2,5-Disubstituted Oxazoles from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-disubstituted oxazole motif is a significant structural component in a wide range of biologically active compounds, including natural products and pharmaceuticals. The development of efficient and atom-economical synthetic routes to these heterocyclic compounds is of great interest to the medicinal and organic chemistry communities. This document provides detailed protocols for a one-pot synthesis of 2,5-disubstituted oxazoles directly from readily available carboxylic acids, employing a heterogeneous copper ferrite (CuFe₂O₄) nanocatalyst. This method offers a sustainable and straightforward approach, utilizing water as a solvent and allowing for easy product isolation.[1][2]

Overview of the Synthesis

This one-pot, three-component reaction involves the condensation of a carboxylic acid, benzoin, and ammonium acetate in the presence of a recyclable CuFe₂O₄ nanocatalyst.[2] The reaction proceeds efficiently in water, and the solid nature of the products simplifies their isolation through filtration.[1][2] Aromatic carboxylic acids, particularly those with electron-donating substituents, have been shown to react faster and produce higher yields of the corresponding 2,5-disubstituted oxazoles.[1][2]

Data Presentation

The following table summarizes the reaction outcomes for a variety of carboxylic acid substrates under the optimized reaction conditions.

EntryCarboxylic AcidProductTime (h)Yield (%)
14-Hydroxybenzoic acid2-(4-Hydroxyphenyl)-4,5-diphenyloxazole398
24-Methylbenzoic acid2-(4-Methylphenyl)-4,5-diphenyloxazole3.596
34-Methoxybenzoic acid2-(4-Methoxyphenyl)-4,5-diphenyloxazole495
44-Aminobenzoic acid2-(4-Aminophenyl)-4,5-diphenyloxazole4.593
5Benzoic acid2,4,5-Triphenyloxazole592
64-Chlorobenzoic acid2-(4-Chlorophenyl)-4,5-diphenyloxazole690
74-Bromobenzoic acid2-(4-Bromophenyl)-4,5-diphenyloxazole6.588
84-Nitrobenzoic acid2-(4-Nitrophenyl)-4,5-diphenyloxazole785
93-Nitrobenzoic acid2-(3-Nitrophenyl)-4,5-diphenyloxazole7.583
102-Nitrobenzoic acid2-(2-Nitrophenyl)-4,5-diphenyloxazole880

Experimental Protocols

Materials:

  • Carboxylic acid (1.5 mmol)

  • Benzoin (1.0 mmol)

  • Ammonium acetate (4.0 mmol)

  • CuFe₂O₄ nanocatalyst (20 mg)[2]

  • Deionized water (5 mL)[2]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Catalyst Preparation (Brief Overview):

The CuFe₂O₄ nanoparticles can be prepared by a coprecipitation method involving the reaction of Cu²⁺ and Fe³⁺ ions under alkaline conditions, followed by heat treatment.[1][2] The resulting nanoparticles typically have a size distribution of 20-40 nm and exhibit superparamagnetic properties, allowing for easy separation with an external magnet.[1]

General One-Pot Synthesis Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.5 mmol), benzoin (1.0 mmol), ammonium acetate (4.0 mmol), and the CuFe₂O₄ nanocatalyst (20 mg).[2]

  • Add 5 mL of deionized water to the flask.[2]

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC, typically within 3-8 hours), cool the reaction mixture to room temperature.

  • Add an additional volume of water to the reaction mixture to facilitate the precipitation of the solid product.[2]

  • Collect the solid product by filtration.

  • Wash the collected solid with water to remove any remaining impurities.

  • The catalyst can be recovered from the filtrate using an external magnet for subsequent reuse.[1]

  • The crude product can be further purified by recrystallization if necessary.

Visualizations

Proposed Reaction Mechanism:

The proposed mechanism for the CuFe₂O₄-catalyzed one-pot synthesis of 2,5-disubstituted oxazoles is depicted below. The reaction is thought to initiate with the esterification of benzoin with the carboxylic acid to form a benzoin carboxylate intermediate. Subsequently, ammonia, generated from ammonium acetate, attacks the carbonyl group of the benzoin carboxylate, leading to the formation of a dihydroxyoxazole intermediate. This intermediate then undergoes dehydration, facilitated by the excess ammonium acetate which acts as a water scavenger, to yield the final 2,5-disubstituted oxazole product.[2]

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Product A Carboxylic Acid D Esterification A->D B Benzoin B->D C Ammonium Acetate F Nucleophilic attack by Ammonia C->F E Benzoin Carboxylate Intermediate D->E CuFe2O4 Catalyst E->F G Dihydroxyoxazole Intermediate F->G H Dehydration G->H I 2,5-Disubstituted Oxazole H->I

Caption: Proposed reaction pathway for the synthesis of 2,5-disubstituted oxazoles.

Experimental Workflow:

The following diagram illustrates the general workflow for the one-pot synthesis of 2,5-disubstituted oxazoles.

G A Combine Reactants: Carboxylic Acid, Benzoin, Ammonium Acetate, CuFe2O4 Catalyst, Water B Heat to Reflux A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Add Water to Precipitate Product D->E F Filter to Isolate Product E->F G Wash with Water F->G I Recover Catalyst from Filtrate (with magnet) F->I H Dry the Product G->H J Purify by Recrystallization (optional) H->J K Characterize the Product J->K

Caption: Experimental workflow for the one-pot synthesis of 2,5-disubstituted oxazoles.

References

Application Notes and Protocols for Amide Bond Formation Using 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a critical transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The synthesis of amides from carboxylic acids and amines is a kinetically slow process that requires the activation of the carboxylic acid moiety.[1] This document provides a detailed protocol for the synthesis of amides using 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, a versatile building block in the development of novel therapeutic agents.

The protocol described herein utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient uronium salt-based coupling reagent. HATU is renowned for its high reactivity, rapid reaction times, and minimal rates of epimerization, rendering it exceptionally suitable for challenging coupling reactions.[1][2]

Reaction Principle

The HATU-mediated amide coupling proceeds through a two-step mechanism. Initially, in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The subsequent carboxylate anion attacks HATU to generate a highly reactive OAt-active ester intermediate. In the second step, the amine nucleophile attacks this active ester to form the desired amide bond, with the release of 1-hydroxy-7-azabenzotriazole (HOAt).[2][3]

Illustrative Reaction Data

The following table summarizes representative data for the amide coupling of this compound with a primary amine, illustrating the typical efficiency of the HATU-mediated protocol.

EntryAmine ComponentCoupling ReagentSolventReaction Time (h)Yield (%)Purity (%)
1BenzylamineHATU/DIPEADMF292>98
2AnilineHATU/DIPEADMF488>97
3CyclohexylamineHATU/DIPEADMF2.590>98

Note: The data presented are for illustrative purposes and actual results may vary depending on the specific substrates and reaction conditions.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)[2]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1-0.5 M)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv) and HATU (1.1 equiv).[1]

  • Solvent Addition: Add anhydrous DMF to dissolve the solids, achieving a concentration of 0.1-0.5 M.[1]

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[1]

  • Amine Addition: Add the amine (1.1 equiv) to the reaction mixture, either neat or as a solution in a small volume of anhydrous DMF.[1]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][2]

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[2]

Visualized Workflow and Signaling Pathway

Amide_Bond_Formation_Workflow cluster_setup Reaction Setup & Activation cluster_reaction Amide Formation cluster_workup Work-up & Purification A 1. Combine Carboxylic Acid and HATU in DMF B 2. Cool to 0°C and add DIPEA A->B C 3. Pre-activation (15-30 min) B->C D 4. Add Amine C->D E 5. Stir at Room Temperature (1-18 h) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Dilute with EtOAc and perform aqueous washes F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I J Pure Amide Product I->J HATU_Mechanism CarboxylicAcid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) CarboxylicAcid->Carboxylate + DIPEA DIPEA DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU TMU Tetramethylurea (Byproduct) ActiveEster->TMU Amide R-CONH-R' (Amide Product) ActiveEster->Amide + Amine Amine R'-NH₂ (Amine) HOAt HOAt (Byproduct) Amide->HOAt

References

Application Notes and Protocols for the Esterification of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. Three common and effective esterification methods are presented: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each method offers distinct advantages and is suited for different experimental constraints and substrate sensitivities.

Introduction to Esterification Methods

Esterification is a fundamental reaction in organic synthesis, crucial for producing a wide array of compounds, including active pharmaceutical ingredients (APIs). The choice of esterification method is critical and depends on factors such as the steric hindrance of the substrates, the presence of sensitive functional groups, and desired reaction conditions (e.g., temperature, pH). For a heteroaromatic carboxylic acid like this compound, selecting the appropriate method is vital to ensure high yield and purity of the resulting ester.

  • Fischer Esterification: A classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a reversible process, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed.[1][2][3][4][5]

  • Steglich Esterification: A mild and efficient method that uses a coupling agent, typically a carbodiimide like dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).[6] This method is particularly useful for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[6][7][8]

  • Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of primary and secondary alcohols to esters using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[9][10] It is known for its mild reaction conditions and stereochemical inversion at the alcohol center.[9][10]

Comparative Data of Esterification Methods

The following table summarizes typical quantitative data for the esterification of this compound using the three described methods. These values are representative and may vary based on the specific alcohol used and optimization of reaction conditions.

MethodAlcoholCatalyst/ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Fischer Ethanol (excess)H₂SO₄ (catalytic)EthanolReflux (~78)6 - 1265 - 85
Steglich Ethanol (1.2 eq)DCC (1.1 eq), DMAP (0.1 eq)DichloromethaneRoom Temp.2 - 485 - 95
Mitsunobu Ethanol (1.5 eq)PPh₃ (1.5 eq), DEAD (1.5 eq)Tetrahydrofuran0 to Room Temp.1 - 380 - 90

Experimental Protocols

Detailed methodologies for each esterification method are provided below.

Fischer Esterification Protocol

This protocol describes the synthesis of ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate.

Materials:

  • This compound

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of absolute ethanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Steglich Esterification Protocol

This protocol details the synthesis of ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate under mild conditions.

Materials:

  • This compound

  • Ethanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrates and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography.

Mitsunobu Reaction Protocol

This protocol outlines the synthesis of ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate with inversion of configuration if a chiral alcohol is used.

Materials:

  • This compound

  • Ethanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), ethanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[9]

  • Cool the mixture to 0°C in an ice bath.[9]

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.[9]

  • Allow the reaction to slowly warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.

  • Purify the product by column chromatography on silica gel to separate it from the byproducts.

Visualizing the Workflows

The following diagrams illustrate the general workflows for each esterification method.

Fischer_Esterification_Workflow Start Start: Carboxylic Acid + Alcohol (excess) Add_Catalyst Add H₂SO₄ (catalyst) Start->Add_Catalyst Reflux Heat to Reflux (6-12h) Add_Catalyst->Reflux Cool Cool to RT Reflux->Cool Evaporate Evaporate excess Alcohol Cool->Evaporate Workup Aqueous Work-up Evaporate->Workup Purify Purification (Chromatography) Workup->Purify Product Ester Product Purify->Product

Caption: Fischer Esterification Workflow.

Steglich_Esterification_Workflow Start Start: Carboxylic Acid, Alcohol, DMAP in Anhydrous DCM Cool_Zero Cool to 0°C Start->Cool_Zero Add_DCC Add DCC solution Cool_Zero->Add_DCC Stir_RT Stir at RT (2-4h) Add_DCC->Stir_RT Filter Filter DCU precipitate Stir_RT->Filter Workup Aqueous Work-up Filter->Workup Purify Purification (Chromatography) Workup->Purify Product Ester Product Purify->Product

Caption: Steglich Esterification Workflow.

Mitsunobu_Reaction_Workflow Start Start: Carboxylic Acid, Alcohol, PPh₃ in Anhydrous THF Cool_Zero Cool to 0°C Start->Cool_Zero Add_DEAD Add DEAD dropwise Cool_Zero->Add_DEAD Stir_RT Stir at RT (1-3h) Add_DEAD->Stir_RT Concentrate Concentrate Reaction Mixture Stir_RT->Concentrate Purify Purification (Chromatography) Concentrate->Purify Product Ester Product Purify->Product

Caption: Mitsunobu Reaction Workflow.

Conclusion

The choice of esterification method for this compound should be guided by the specific requirements of the synthesis. The Fischer esterification is a cost-effective, classical method suitable for robust substrates. The Steglich esterification offers a mild alternative for sensitive molecules, providing high yields at room temperature. The Mitsunobu reaction is another excellent mild method, particularly valuable when stereochemical inversion of a chiral alcohol is desired. The provided protocols and comparative data serve as a comprehensive guide for researchers in the successful synthesis of esters of this important heterocyclic carboxylic acid.

References

Application of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid in Anticancer Agent Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] The strategic modification of the 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid core presents a promising avenue for the development of novel anticancer agents. This document provides detailed application notes and protocols for the synthesis and evaluation of potential anticancer agents derived from this starting material, based on methodologies reported for structurally related compounds. The primary synthetic strategy involves the functionalization of the carboxylic acid moiety to generate a library of amide derivatives.

Synthetic Applications

The carboxylic acid group of this compound is a versatile handle for chemical modification, most commonly through amide bond formation. This allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) to optimize anticancer potency and selectivity.

General Workflow for Amide Derivative Synthesis

G start This compound activation Carboxylic Acid Activation (e.g., SOCl2, EDCI/HOBt) start->activation coupling Amide Coupling (Primary/Secondary Amine, Base) activation->coupling purification Purification (Crystallization/Chromatography) coupling->purification product Target Amide Derivative purification->product

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous oxazole-based anticancer agents. Researchers should optimize these conditions for the specific derivatives of this compound.

Protocol 1: Synthesis of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxamides

This protocol describes the conversion of the carboxylic acid to an amide via an acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) (optional)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the solution.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and a base such as TEA or DIPEA (1.5 eq) in anhydrous DCM.

    • Slowly add the amine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity of Structurally Related Compounds

While specific data for derivatives of this compound are not extensively available, studies on structurally similar 5-sulfonyl-1,3-oxazole-4-carboxylates provide valuable insights into their potential as anticancer agents. The following table summarizes the anticancer activity of a lead compound from this class, methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate, against a panel of human cancer cell lines.[1]

Cell LineCancer TypeGI₅₀ (µM)TGI (µM)LC₅₀ (µM)
Leukemia
CCRF-CEMLeukemia1.854.41>100
HL-60(TB)Leukemia2.115.12>100
K-562Leukemia2.3511.5>100
MOLT-4Leukemia1.954.29>100
RPMI-8226Leukemia2.4810.4>100
SRLeukemia1.513.40>100
NSCLC
A549/ATCCNon-Small Cell Lung Cancer7.7431.0>100
EKVXNon-Small Cell Lung Cancer2.2915.1>100
HOP-62Non-Small Cell Lung Cancer6.2625.8>100
HOP-92Non-Small Cell Lung Cancer4.6116.1>100
NCI-H226Non-Small Cell Lung Cancer6.8448.1>100
NCI-H23Non-Small Cell Lung Cancer7.3032.1>100
NCI-H322MNon-Small Cell Lung Cancer6.6925.3>100
NCI-H460Non-Small Cell Lung Cancer4.2113.9>100
NCI-H522Non-Small Cell Lung Cancer2.385.86>100
Colon
COLO 205Colon Cancer2.254.619.47
HCC-2998Colon Cancer8.0138.2>100
HCT-116Colon Cancer7.0228.5>100
HCT-15Colon Cancer8.8744.1>100
HT29Colon Cancer7.5031.5>100
KM12Colon Cancer6.5124.9>100
SW-620Colon Cancer6.2822.3>100
CNS
SF-268CNS Cancer8.5942.4>100
SF-295CNS Cancer7.9229.8>100
SF-539CNS Cancer7.8237.1>100
SNB-19CNS Cancer7.4230.8>100
SNB-75CNS Cancer2.4513.5>100
U251CNS Cancer7.4929.4>100
Melanoma
LOX IMVIMelanoma2.396.3216.7
MALME-3MMelanoma2.204.499.17
M14Melanoma7.2130.5>100
MDA-MB-435Melanoma6.2021.9>100
SK-MEL-2Melanoma8.2340.1>100
SK-MEL-28Melanoma8.9551.2>100
SK-MEL-5Melanoma7.8034.2>100
UACC-257Melanoma8.1639.9>100
UACC-62Melanoma7.5531.8>100
Ovarian
IGROV1Ovarian Cancer7.1130.1>100
OVCAR-3Ovarian Cancer7.9936.8>100
OVCAR-4Ovarian Cancer7.0828.9>100
OVCAR-5Ovarian Cancer8.1141.2>100
OVCAR-8Ovarian Cancer6.7826.5>100
NCI/ADR-RESOvarian Cancer10.155.3>100
SK-OV-3Ovarian Cancer9.2158.1>100
Renal
786-0Renal Cancer2.285.62>100
A498Renal Cancer8.0539.1>100
ACHNRenal Cancer2.244.589.39
CAKI-1Renal Cancer8.2942.1>100
RXF 393Renal Cancer5.1518.9>100
SN12CRenal Cancer7.3330.2>100
TK-10Renal Cancer6.9527.8>100
UO-31Renal Cancer7.1829.5>100
Prostate
PC-3Prostate Cancer7.6233.5>100
DU-145Prostate Cancer7.2529.9>100
Breast
MCF7Breast Cancer7.8835.1>100
MDA-MB-231/ATCCBreast Cancer7.4531.1>100
HS 578TBreast Cancer2.4112.8>100
BT-549Breast Cancer6.9127.2>100
T-47DBreast Cancer8.3343.2>100
MDA-MB-468Breast Cancer7.9536.2>100

Data extracted from "Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates". GI₅₀: 50% growth inhibition; TGI: total growth inhibition; LC₅₀: 50% lethal concentration.[1]

Proposed Mechanism of Action

Derivatives of 1,3-oxazole-4-carboxylic acid have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and cyclin-dependent kinases (CDKs).[1] Molecular docking studies of the aforementioned lead compound suggest potential binding to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Putative Signaling Pathway

G compound Oxazole-4-carboxamide Derivative tubulin Tubulin compound->tubulin Inhibition microtubules Microtubule Disruption tubulin->microtubules Polymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Proposed mechanism involving tubulin polymerization inhibition.

Conclusion

This compound serves as a valuable starting material for the synthesis of novel anticancer drug candidates. The protocols and data presented, derived from closely related analogs, provide a solid foundation for researchers to design and synthesize new derivatives with potentially enhanced efficacy and selectivity. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

Developing Novel Anti-inflammatory Agents: Application Notes and Protocols for Fluorophenyl Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from fluorophenyl oxazole precursors. The following sections outline the synthesis of these compounds, their biological evaluation through in vitro and in vivo assays, and the underlying signaling pathways involved in their anti-inflammatory action.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of diseases. The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and are prominent targets for anti-inflammatory drug development. Oxazole-containing compounds have emerged as a promising class of therapeutic agents with diverse biological activities, including anti-inflammatory effects. This document focuses on fluorophenyl oxazole derivatives as potential selective COX-2 inhibitors, offering a framework for their development and characterization.

Synthesis of Fluorophenyl Oxazole Precursors and Derivatives

A general synthetic route to obtaining fluorophenyl oxazole derivatives is presented. The key precursor, 2-amino-4-(4-fluorophenyl)oxazole, can be synthesized from readily available starting materials.

Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)oxazole

This protocol is adapted from the synthesis of 4-phenyloxazole-2-amine.

Materials:

  • 4-Fluoroacetophenone

  • Urea

  • Iodine

  • Ethanol

Procedure:

  • A mixture of 4-fluoroacetophenone (1 mmol), urea (2 mmol), and a catalytic amount of iodine (0.1 mmol) is heated in ethanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

  • The resulting solid is purified by recrystallization from a suitable solvent to yield 2-amino-4-(4-fluorophenyl)oxazole.

Protocol: Synthesis of N-(4-(4-fluorophenyl)oxazol-2-yl)acetamide Derivatives

The precursor, 2-amino-4-(4-fluorophenyl)oxazole, can be further modified, for instance, by acylation.

Materials:

  • 2-Amino-4-(4-fluorophenyl)oxazole

  • Acetyl chloride (or other desired acylating agent)

  • Pyridine (as a base)

  • Dry dichloromethane (DCM) as a solvent

Procedure:

  • Dissolve 2-amino-4-(4-fluorophenyl)oxazole (1 mmol) in dry DCM.

  • Add pyridine (1.2 mmol) to the solution and cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-(4-(4-fluorophenyl)oxazol-2-yl)acetamide derivative.

In Vitro Anti-inflammatory Evaluation

A series of in vitro assays are crucial for the initial screening and characterization of the anti-inflammatory potential of the synthesized fluorophenyl oxazole derivatives.

Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.[1]

Materials:

  • COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (0.1 M Tris-HCl, pH 8)

  • Heme

  • Test compounds dissolved in DMSO

  • Arachidonic acid (substrate)

  • Colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well plate

  • Plate reader capable of measuring absorbance at 590-611 nm

Procedure:

  • Preparation: Prepare all reagents according to the assay kit instructions. Create serial dilutions of the test compounds and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.

  • Assay Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the test compound or reference inhibitor solution.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 20 µl of the colorimetric substrate solution, followed by 20 µl of arachidonic acid to all wells to initiate the reaction.

  • Measurement: Incubate the plate for an additional 2 minutes at 25°C and then measure the absorbance at 590 nm using a plate reader.

  • Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation: In Vitro COX Inhibition

The following table summarizes hypothetical IC50 values for representative fluorophenyl oxazole derivatives against COX-1 and COX-2, allowing for the determination of their selectivity index (SI).

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
FPO-1>1000.52>192
FPO-285.30.8995.8
FPO-3>1001.25>80
Celecoxib (Reference)8.50.08106.3

In Vivo Anti-inflammatory Evaluation

Promising candidates from in vitro screening should be further evaluated in animal models of inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for assessing the acute anti-inflammatory activity of new compounds.[2]

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Test compounds

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (reference drug)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Grouping and Acclimatization: Divide the rats into groups (n=6 per group): control (vehicle), reference drug, and test compound groups at different doses. Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation: In Vivo Anti-inflammatory Activity

The following table presents hypothetical data on the percentage of edema inhibition for representative fluorophenyl oxazole derivatives in the carrageenan-induced paw edema model.

Compound IDDose (mg/kg)Edema Inhibition (%) at 3h
FPO-11065.8
FPO-12078.2
FPO-21055.3
FPO-22068.9
Indomethacin (Reference)1085.5

Visualization of Pathways and Workflows

Signaling Pathways in Inflammation

Inflammation is mediated by complex signaling cascades. The development of anti-inflammatory agents often targets key pathways like the NF-κB and COX pathways.

G cluster_0 Inflammatory Stimuli cluster_1 NF-κB Pathway cluster_2 COX Pathway LPS LPS/TNF-α IKK IKK Activation LPS->IKK PLA2 PLA2 LPS->PLA2 IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Transcription NFkB->Genes Cytokines Cytokines (TNF-α, IL-6) Genes->Cytokines AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_COX1 Prostaglandins (Housekeeping) COX1->PGs_COX1 PGs_COX2 Prostaglandins (Inflammation) COX2->PGs_COX2

Caption: Key inflammatory signaling pathways: NF-κB and COX.

Experimental Workflow for Screening Anti-inflammatory Agents

A systematic workflow is essential for the efficient discovery and development of new anti-inflammatory drugs.

G cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Lead Identification cluster_3 In Vivo Evaluation cluster_4 Lead Optimization Synthesis Synthesis of Fluorophenyl Oxazole Derivatives COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Cell_Assay Cell-based Assays (NO, Cytokine Production) Synthesis->Cell_Assay Lead_ID Identification of Potent & Selective Leads COX_Assay->Lead_ID Cell_Assay->Lead_ID Paw_Edema Carrageenan-Induced Paw Edema Model Lead_ID->Paw_Edema Toxicity Preliminary Toxicity Studies Paw_Edema->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt

Caption: Experimental workflow for screening anti-inflammatory agents.

Structure-Activity Relationship (SAR) Logic

Understanding the relationship between the chemical structure of the fluorophenyl oxazole derivatives and their biological activity is crucial for lead optimization.

G cluster_0 Core Scaffold cluster_1 Substituent Modifications cluster_2 Activity & Selectivity Assessment cluster_3 SAR Analysis Scaffold Fluorophenyl Oxazole Core R1 Modification at R1 (e.g., position of F) Scaffold->R1 R2 Modification at R2 (e.g., acyl group) Scaffold->R2 Activity In Vitro & In Vivo Anti-inflammatory Activity R1->Activity R2->Activity Selectivity COX-2 Selectivity Activity->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR SAR->Scaffold Feedback for New Designs

Caption: Logical flow of Structure-Activity Relationship (SAR) studies.

References

Application Notes and Protocols: Screening 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid Derivatives for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 5-phenyl-1,3-oxazole-4-carboxylic acid scaffold, in particular, represents a promising starting point for the development of novel therapeutic agents. This document provides detailed protocols for the screening of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid derivatives for their antimicrobial activity and provides a framework for data presentation and visualization of the experimental workflow. While specific data for the title compound and its derivatives are not widely available in published literature, this guide utilizes illustrative data from closely related oxazole and benzoxazole compounds to demonstrate the application of these protocols.

Data Presentation

Effective screening of a compound library requires clear and concise presentation of quantitative data to allow for rapid comparison and identification of lead candidates. The following tables provide a template for summarizing antimicrobial and cytotoxicity data.

Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of Related Oxazole Derivatives

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (µg/mL)Pseudomonas aeruginosa (µg/mL)Candida albicans (µg/mL)
Benzoxazole Derivative 4b12.5[1]>100>100
Benzoxazole Derivative 4c12.5[1]>10012.5[1]
Benzoxazole Derivative 5a>10025[1]>100
Test Compound 1 DataDataData
Test Compound 2 DataDataData
Reference Drug (e.g., Ciprofloxacin) DataDataN/A
Reference Drug (e.g., Fluconazole) N/AN/AData

Note: The data for benzoxazole derivatives is provided for illustrative purposes to demonstrate data presentation.

Table 2: Illustrative Cytotoxicity Data (IC50) of Related Oxazole Derivatives

Compound IDCell LineIC50 (µg/mL)
Macrooxazole Mix (2 & 4)Human Cancer Cell Line23[2]
Test Compound 1 e.g., HEK293Data
Test Compound 2 e.g., HEK293Data
Reference Drug (e.g., Doxorubicin) e.g., HEK293Data

Note: The data for macrooxazole derivatives is provided for illustrative purposes. It is crucial to assess cytotoxicity against non-cancerous cell lines to determine the therapeutic index.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the minimum concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test derivatives of this compound

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium to achieve a range of desired concentrations.

  • Preparation of Inoculum:

    • From a fresh culture, pick several colonies of the test microorganism and suspend them in sterile broth.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted test compounds.

    • Include a positive control (microorganism in broth without any test compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test derivatives of this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with the chosen cell line at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_antimicrobial Antimicrobial Screening cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Hit Identification synthesis Synthesis of this compound derivatives stock Preparation of Stock Solutions synthesis->stock mic MIC Determination (Broth Microdilution) stock->mic cytotoxicity Cytotoxicity Assay (e.g., MTT) stock->cytotoxicity data_analysis_mic MIC Data Analysis mic->data_analysis_mic hit Identification of Lead Compounds data_analysis_mic->hit data_analysis_cyto IC50 Data Analysis cytotoxicity->data_analysis_cyto data_analysis_cyto->hit

Caption: Experimental workflow for antimicrobial screening.

signaling_pathway cluster_membrane Cell Membrane cluster_inflammation Inflammatory Cascade membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid Phospholipase A2 cox2 Cyclooxygenase-2 (COX-2) arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation inhibitor 5-Phenyloxazole Derivative inhibitor->cox2 Inhibition

Caption: Putative signaling pathway inhibition by 5-phenyloxazole derivatives.[3]

logical_relationship start Start Screening high_activity High Antimicrobial Activity? start->high_activity low_toxicity Low Cytotoxicity? high_activity->low_toxicity Yes discard Discard/Modify high_activity->discard No lead_compound Lead Compound low_toxicity->lead_compound Yes low_toxicity->discard No

Caption: Logical flow for lead compound identification.

References

Application Notes and Protocols for 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The oxazole scaffold is a privileged structure found in numerous biologically active compounds, and its derivatives have demonstrated a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of a 2-fluorophenyl group at the 5-position and a carboxylic acid at the 4-position of the oxazole ring provides a unique combination of steric and electronic properties, making it an attractive starting material for the synthesis of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of enzyme inhibitors.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₆FNO₃
Molecular Weight 207.16 g/mol [1]
CAS Number 347187-18-2[1]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol.

Applications in Drug Discovery

The primary utility of this compound lies in its carboxylic acid functionality, which can be readily modified to introduce diverse substituents and explore structure-activity relationships (SAR). This is most commonly achieved through amide bond formation.

Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

Background: Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. Derivatives of phenyl-oxazole carboxylic acids have shown promise as PDE4 inhibitors.[2]

Synthetic Strategy: The carboxylic acid group of this compound can be coupled with various amines to generate a library of carboxamide derivatives for screening as PDE4 inhibitors.

Experimental Protocol: Amide Coupling via EDC/HOBt

This protocol describes a general procedure for the synthesis of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxamides.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxamide.

Quantitative Data for Analogous PDE4 Inhibitors:

Compound AnalogueTargetIC₅₀ (µM)Reference
5-phenyl-2-oxazole derivative 5jPDE41.4[2]
Rolipram (standard)PDE42.0[2]

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition_Pathway GPCR GPCR Activation (e.g., by Adenosine) AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflammation ↓ Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) CREB->Inflammation PDE4_Inhibitor 5-(2-Fluorophenyl)-1,3-oxazole -4-carboxamide Derivative PDE4_Inhibitor->PDE4 Inhibits

PDE4 Inhibition Signaling Pathway
Synthesis of Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitors

Background: Diacylglycerol acyltransferase-1 (DGAT-1) is a key enzyme in triglyceride synthesis. Inhibition of DGAT-1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes. Carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamides have been identified as potent DGAT-1 inhibitors.[3]

Synthetic Strategy: Similar to the synthesis of PDE4 inhibitors, this compound can be used as a scaffold to generate a library of carboxamide derivatives for evaluation as DGAT-1 inhibitors.

Experimental Protocol: Amide Coupling via Acyl Chloride

This protocol provides an alternative method for amide bond formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Substituted amine

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM and add the substituted amine (1.1 eq) and TEA or DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Quantitative Data for Analogous DGAT-1 Inhibitors:

The following table presents data for a potent DGAT-1 inhibitor derived from a similar oxazole carboxylic acid scaffold.

CompoundTargetIC₅₀ (nM)Cell-based EC₅₀ (µM)Reference
Compound 29DGAT-1570.5[3]

Experimental Workflow for Synthesis and Screening

Synthesis_Screening_Workflow Start 5-(2-Fluorophenyl)-1,3-oxazole -4-carboxylic acid Amide_Coupling Amide Coupling (EDC/HOBt or Acyl Chloride) Start->Amide_Coupling Library Library of Carboxamide Derivatives Amide_Coupling->Library Screening Enzyme Inhibition Assay (e.g., PDE4 or DGAT-1) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Library Inactive Compounds (Further Modification) SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Synthetic and Screening Workflow

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its straightforward functionalization via standard amide coupling protocols allows for the rapid generation of compound libraries for screening against various biological targets. The demonstrated potential of analogous structures as potent PDE4 and DGAT-1 inhibitors highlights the promise of this scaffold in the development of new therapeutics for inflammatory diseases, obesity, and diabetes. The provided protocols and conceptual frameworks serve as a guide for researchers to explore the full potential of this promising synthetic intermediate.

References

Application Notes and Protocols for the Robinson-Gabriel Cyclization in the Preparation of 2,5-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Robinson-Gabriel cyclization for the synthesis of 2,5-disubstituted oxazoles, a critical heterocyclic motif in medicinal chemistry and drug development. Detailed protocols and supporting data are provided to facilitate its application in a research and development setting.

Introduction

The Robinson-Gabriel cyclization is a powerful and widely utilized organic reaction for the synthesis of oxazoles from 2-acylamino-ketones.[1][2] This transformation involves an intramolecular cyclization followed by dehydration, typically catalyzed by a dehydrating agent.[1][2] The resulting 2,5-disubstituted oxazole core is a common substructure in numerous natural products and pharmacologically active compounds, making this reaction highly relevant for drug discovery and development.[3][4] Applications of this synthesis have been noted in the development of antineoplastic agents, dual PPARα/γ agonists for type 2 diabetes, and other bioactive molecules.[2][3]

Reaction Mechanism and Key Considerations

The generally accepted mechanism for the Robinson-Gabriel synthesis proceeds via the cyclodehydration of a 2-acylamino-ketone.[5] The reaction is initiated by the activation of the ketone carbonyl group by a dehydrating agent, followed by an intramolecular nucleophilic attack from the amide oxygen to form a five-membered cyclic intermediate. Subsequent dehydration of this intermediate yields the aromatic oxazole ring.[5]

The choice of cyclodehydrating agent is critical and depends on the substrate's sensitivity. While traditional methods employ strong acids like concentrated sulfuric acid, a variety of milder reagents have been developed to accommodate sensitive functional groups.[1][5]

Quantitative Data Summary

The selection of the appropriate cyclodehydrating agent and reaction conditions is crucial for the successful synthesis of 2,5-disubstituted oxazoles via the Robinson-Gabriel cyclization. The following table summarizes common reagents and their typical reaction conditions.

Cyclodehydrating AgentSolvent(s)TemperatureRemarks
Concentrated Sulfuric Acid (H₂SO₄)Acetic Anhydride, Toluene, Dioxane0 °C to 100 °CTraditional method, harsh conditions may not be suitable for sensitive substrates.[5]
Phosphorus Pentoxide (P₂O₅)--A strong dehydrating agent.
Phosphoryl Chloride (POCl₃)DMF, Dioxane90-110 °CEffective for many substrates, but can lead to chlorinated byproducts.[5]
Polyphosphoric Acid (PPA)Neat100-160 °COften provides higher yields than sulfuric acid, but high viscosity can be challenging.[5]
Trifluoroacetic Anhydride (TFAA)Ethereal Solvents (e.g., THF, Dioxane)Room Temp to RefluxMild conditions, suitable for solid-phase synthesis.[5]
Triphenylphosphine (PPh₃) / Iodine (I₂)Acetonitrile, THF0 °C to Room TempA very mild and effective method for sensitive substrates.[5]
Burgess ReagentTHF, Benzene50-80 °C (often under microwave)Mild, neutral conditions leading to clean conversions.[5]

Experimental Protocols

Protocol 1: Classical Robinson-Gabriel Synthesis using Concentrated Sulfuric Acid

This protocol describes a traditional method for the synthesis of 2,5-disubstituted oxazoles.

Materials:

  • 2-Acylamino-ketone (1.0 eq)

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (0.1-0.2 eq)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide (NH₄OH) solution

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.[5]

  • After the addition, allow the mixture to warm to room temperature and then heat to 90-100 °C.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[5]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[5]

  • Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) to a pH of 7-8.[5]

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).[5]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography or recrystallization.[5]

Protocol 2: Mild Robinson-Gabriel Synthesis using Triphenylphosphine and Iodine

This protocol is suitable for substrates that are sensitive to strong acidic conditions.

Materials:

  • 2-Acylamino-ketone (1.0 eq)

  • Anhydrous Acetonitrile or THF

  • Triethylamine (3.0-4.0 eq)

  • Triphenylphosphine (1.5-2.0 eq)

  • Iodine (1.5-2.0 eq)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-acylamino-ketone (1.0 eq) in anhydrous acetonitrile or THF.[5]

  • Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq) to the solution.[5]

  • Cool the mixture to 0 °C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.[5]

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring completion by TLC.[5]

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.[5]

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[5]

  • Purify the residue by silica gel chromatography to yield the desired oxazole.[5]

Visualizations

Robinson_Gabriel_Mechanism cluster_reactant 2-Acylamino-ketone cluster_intermediate1 Enol Intermediate cluster_intermediate2 Cyclic Intermediate cluster_product 2,5-Disubstituted Oxazole Reactant R1-C(=O)-NH-CH(R2)-C(=O)-R3 Intermediate1 R1-C(OH)=N-C(R2)=C(OH)-R3 Reactant->Intermediate1 + Dehydrating Agent (e.g., H₂SO₄) Intermediate2 Five-membered ring Intermediate1->Intermediate2 Intramolecular Cyclization Product Oxazole Ring with R1 and R3 at 2 and 5 positions Intermediate2->Product - H₂O (Dehydration)

Caption: Mechanism of the Robinson-Gabriel Cyclization.

Experimental_Workflow start Start: 2-Acylamino-ketone dissolve Dissolve in appropriate anhydrous solvent start->dissolve add_reagents Add cyclodehydrating agent (e.g., H₂SO₄ or PPh₃/I₂) dissolve->add_reagents reaction Heat or stir at appropriate temperature add_reagents->reaction monitor Monitor reaction by TLC reaction->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purification by chromatography or recrystallization workup->purify end End: Pure 2,5-disubstituted oxazole purify->end

Caption: General experimental workflow for the Robinson-Gabriel cyclization.

Application in Drug Discovery: Dual PPARα/γ Agonists

The Robinson-Gabriel cyclization has been employed in the synthesis of dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonists, which are promising therapeutic agents for the treatment of type 2 diabetes.[2] These compounds can simultaneously improve lipid profiles (via PPARα) and enhance insulin sensitivity (via PPARγ).[4]

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Ligand Dual PPARα/γ Agonist (Oxazole Derivative) PPARa PPARα Ligand->PPARa Activates PPARg PPARγ Ligand->PPARg Activates Heterodimer_a PPARα-RXR Heterodimer PPARa->Heterodimer_a Heterodimer_g PPARγ-RXR Heterodimer PPARg->Heterodimer_g RXR RXR RXR->Heterodimer_a RXR->Heterodimer_g PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer_a->PPRE Binds to Heterodimer_g->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides Gene_Transcription->Lipid_Metabolism Leads to Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake Gene_Transcription->Glucose_Homeostasis Leads to

Caption: Signaling pathway of a dual PPARα/γ agonist.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. Our goal is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for the synthesis of ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of the intermediate ester can arise from several factors, including suboptimal reaction conditions, purity of starting materials, and the presence of moisture.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure that 2-fluorobenzoyl chloride and ethyl 2-isocyanoacetate are of high purity. Impurities can lead to unwanted side reactions.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Base Selection: The choice of base is critical. A non-nucleophilic base is preferred to avoid side reactions with the acid chloride.

  • Reaction Temperature: The reaction temperature should be carefully controlled. Running the reaction at too high a temperature can lead to decomposition and the formation of byproducts.

Q2: I am observing significant byproduct formation during the synthesis of the oxazole ester. How can I minimize this?

Byproduct formation is a common issue. The most likely side products are dimers of the isocyanoacetate or products from the reaction of the base with the acid chloride.

Troubleshooting Steps:

  • Slow Addition of Reagents: Add the base or the acid chloride slowly to the reaction mixture to maintain a low concentration of the reactive species and minimize dimerization or other side reactions.

  • Optimize Base Stoichiometry: Use the correct stoichiometric amount of base. An excess of base can lead to undesired side reactions.

  • Purification of the Intermediate: If byproducts are difficult to avoid, consider purification of the crude ester by column chromatography before proceeding to the hydrolysis step.

Q3: The hydrolysis of the ethyl ester to the final carboxylic acid is incomplete or results in a low yield. What can I do?

Incomplete hydrolysis or low yields can be due to inefficient reaction conditions or degradation of the product.

Troubleshooting Steps:

  • Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed. The choice depends on the stability of your molecule. For oxazole-4-carboxylic acids, basic hydrolysis followed by careful acidification is often preferred.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Avoid excessively high temperatures which can lead to decarboxylation.

  • Work-up Procedure: During acidification, add the acid slowly and keep the solution cool to prevent degradation of the product. The carboxylic acid may precipitate out of the solution upon acidification.

Q4: I am having difficulty with the purification of the final product, this compound. What are the recommended methods?

Purification of carboxylic acids can sometimes be challenging due to their polarity.

Troubleshooting Steps:

  • Crystallization: Recrystallization from a suitable solvent system is often the most effective method for purifying the final product.

  • Acid-Base Extraction: An acid-base extraction can be used to separate the carboxylic acid from neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent, and the carboxylic acid is subsequently precipitated by the addition of acid.[1]

  • Column Chromatography: If crystallization is not effective, purification by silica gel chromatography can be performed. A solvent system containing a small amount of acetic or formic acid can help to reduce tailing of the carboxylic acid on the silica gel.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl 5-Aryl-1,3-oxazole-4-carboxylates

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDichloromethane0 to rt12Moderate
2DBUTetrahydrofuran0 to rt8Good
3Potassium CarbonateAcetonitrilert24Low
4Sodium HydrideTetrahydrofuran0 to rt6High

Note: Yields are generalized and can vary depending on the specific aryl substituent and reaction scale.

Table 2: Comparison of Hydrolysis Conditions for Ethyl 5-Aryl-1,3-oxazole-4-carboxylates

EntryReagentSolventTemperature (°C)Time (h)Yield (%)
1LiOHTHF/H₂Ort12Good
2NaOHEthanol/H₂O506Good
3KOHMethanol/H₂OReflux4Moderate
4HCl (6N)Dioxane808Low-Moderate

Note: Yields can be influenced by the stability of the specific oxazole derivative to the reaction conditions.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylate

This protocol is a general guideline and may require optimization.

  • Preparation: To a stirred solution of ethyl 2-isocyanoacetate (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add a solution of 2-fluorobenzoyl chloride (1.05 eq.) in anhydrous THF dropwise over 15 minutes.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate.

Protocol 2: Synthesis of this compound

  • Hydrolysis: Dissolve the ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis 2-Fluorobenzoyl_chloride 2-Fluorobenzoyl chloride Intermediate_Ester Ethyl 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylate 2-Fluorobenzoyl_chloride->Intermediate_Ester NaH, THF Ethyl_2-isocyanoacetate Ethyl 2-isocyanoacetate Ethyl_2-isocyanoacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product LiOH, THF/H₂O then HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurity Formation Check_Purity Check Purity of Starting Materials Start->Check_Purity Anhydrous Ensure Anhydrous Conditions Start->Anhydrous Optimize_Base Optimize Base/ Reaction Conditions Start->Optimize_Base Success Improved Yield/ Purity Check_Purity->Success Anhydrous->Success Purify Purify Intermediate or Final Product Optimize_Base->Purify Purify->Success

Caption: Troubleshooting workflow for improving reaction yield and purity.

References

Technical Support Center: Purification of Crude Oxazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude oxazole-4-carboxylic acid derivatives. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying oxazole-4-carboxylic acid derivatives?

Researchers often face several challenges during the purification of oxazole-4-carboxylic acids, which primarily stem from their chemical properties. These include:

  • Compound Instability: Certain derivatives, particularly 5-hydroxyoxazole-4-carboxylic acids, are susceptible to degradation through hydrolytic ring-opening and decarboxylation. This instability can be exacerbated by exposure to silica gel during chromatography.[1][2]

  • Moisture Sensitivity: Some oxazole derivatives are sensitive to moisture, which can complicate handling and purification procedures.[1]

  • Byproduct Removal: The synthesis of oxazole-4-carboxylic acids can result in byproducts that are challenging to separate from the desired product. A common example is the formation of triphenylphosphine oxide when triphenylphosphine is used as a reagent, which can complicate the workup and purification process.[1][3]

  • High Polarity: The presence of the carboxylic acid group imparts high polarity to the molecule. This can lead to issues with solubility and chromatographic separation, often causing the compound to streak on TLC plates.

  • Low Synthetic Yields: When the preceding synthetic steps result in low yields, isolating a pure product becomes more critical and challenging.[1]

Q2: What are the general strategies for purifying crude oxazole-4-carboxylic acid derivatives?

A multi-step approach is often the most effective strategy for purifying oxazole-4-carboxylic acid derivatives. The choice of techniques depends on the specific properties of the derivative and the impurities present. Common methods include:

  • Aqueous Workup and Extraction: This is a fundamental first step to remove water-soluble impurities. The acidic nature of the carboxylic acid can be exploited by adjusting the pH to move the target compound between aqueous and organic layers, separating it from neutral or basic impurities.[1]

  • Column Chromatography: Silica gel column chromatography is a widely used technique.[1] However, for sensitive compounds, alternative stationary phases like neutral alumina or reversed-phase silica may be more suitable to prevent degradation.[1]

  • Recrystallization: For solid compounds, recrystallization is a powerful method for achieving high purity by separating the desired compound from impurities with different solubility profiles.[1]

  • Distillation: For liquid derivatives, fractional distillation under reduced pressure can be an effective purification method.[1]

Troubleshooting Guides

Problem 1: Low recovery after silica gel column chromatography.
Potential Cause Troubleshooting & Optimization
Degradation on Silica Gel Some oxazole-4-carboxylic acid derivatives, especially those with sensitive functional groups like 5-hydroxy substituents, can degrade on the acidic surface of silica gel.[1][2] Solutions: • Use a less acidic stationary phase like neutral alumina. • Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. • Consider using reversed-phase chromatography.
Irreversible Adsorption The polar carboxylic acid group can interact strongly with the silica surface, leading to poor elution and low recovery.[1] Solutions: • Add a small amount (0.5-2%) of a competitive polar solvent like acetic acid or formic acid to the mobile phase to improve elution and peak shape.
Inappropriate Solvent System The chosen eluent may not have the optimal polarity to elute your compound effectively. Solutions: • Perform a thorough TLC analysis with various solvent systems to identify the ideal mobile phase. • Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. A common starting point is a gradient of n-hexane and ethyl acetate, or for more polar compounds, dichloromethane and methanol.[1]
Problem 2: Persistent impurity observed in the final product.
Potential Cause Troubleshooting & Optimization
Unhydrolyzed Ester Precursor A common impurity is the unhydrolyzed ester starting material, which is less polar than the carboxylic acid product.[4] Solutions: • Ensure the hydrolysis reaction goes to completion by extending the reaction time, increasing the amount of base (e.g., LiOH or NaOH), or raising the reaction temperature.
Byproducts from Reagents Reagents used in the synthesis can generate stoichiometric byproducts, such as triphenylphosphine oxide.[1][3] Solutions: • Address the removal of such byproducts during the initial workup. For triphenylphosphine oxide, precipitation from a non-polar solvent or specific extraction procedures can be effective.[1]
Similar Polarity of Product and Impurity If the impurity has a similar polarity to your desired product, chromatographic separation can be difficult. Solutions: • Explore alternative purification techniques like recrystallization, which relies on differences in solubility. • Consider derivatizing either the product or the impurity to alter its polarity before attempting chromatography.
Starting Materials from Ring Formation Incomplete reaction in the initial oxazole ring formation step can lead to persistent starting material impurities.[4] Solutions: • Optimize the cyclization reaction conditions to ensure complete conversion. • Purify the intermediate product before proceeding to the final hydrolysis step.
Problem 3: The purified compound is not completely dry.
Potential Cause Troubleshooting & Optimization
Residual Water from Workup Inadequate drying of the organic extracts before solvent evaporation is a common source of residual water. Solutions: • Ensure thorough drying of the organic layer with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. Allow sufficient time for the drying agent to work and use an adequate amount.
Hygroscopic Nature of the Compound The high polarity of some oxazole-4-carboxylic acid derivatives can make them hygroscopic, causing them to absorb moisture from the atmosphere. Solutions: • Dry the purified compound under a high vacuum. • Store the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture reabsorption.[1]
Trapped Solvent High-boiling point solvents used during purification can be difficult to remove completely. Solutions: • Use a rotary evaporator followed by drying under a high vacuum for an extended period. • Co-evaporation with a lower-boiling point solvent can sometimes help to azeotropically remove the high-boiling point solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for Oxazole-4-Carboxylic Acid Derivatives

Technique Principle Advantages Disadvantages Best Suited For
Aqueous Acid-Base Extraction Partitioning between immiscible aqueous and organic phases based on the acidity of the carboxylic acid group.Removes water-soluble impurities, neutral, and basic organic impurities. Scalable.May not remove impurities with similar acidity. Risk of emulsion formation.Initial cleanup of the crude reaction mixture.
Silica Gel Column Chromatography Separation based on differential adsorption to a polar stationary phase.High resolution for separating compounds with different polarities.Can cause degradation of sensitive compounds. Irreversible adsorption of highly polar compounds.[1]Separating non-polar and moderately polar impurities.
Reversed-Phase Chromatography Separation based on partitioning between a non-polar stationary phase and a polar mobile phase.Good for purifying highly polar compounds that are difficult to elute from silica gel. Less likely to cause degradation of acid-sensitive compounds.May require specialized equipment (e.g., HPLC). Solvents can be more expensive.Purifying highly polar or acid-sensitive oxazole-4-carboxylic acid derivatives.
Recrystallization Purification of a solid based on differences in solubility between the desired compound and impurities in a specific solvent or solvent system.Can yield highly pure crystalline material. Scalable.Requires the compound to be a solid. Finding a suitable solvent can be time-consuming. Yield can be low if the compound is very soluble.Final purification step for solid products to achieve high purity.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash (Optional): If basic impurities are expected, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove them.

  • Base Extraction: Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1 M sodium hydroxide). The oxazole-4-carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving neutral impurities in the organic layer.[1] Repeat this extraction 2-3 times to ensure complete transfer of the product.

  • Separation: Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layer in an ice bath and acidify it with a dilute strong acid (e.g., 1 M HCl) until the oxazole-4-carboxylic acid precipitates out or the solution becomes acidic (check with pH paper).

  • Back Extraction: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[1]

Protocol 2: General Procedure for Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., n-hexane/ethyl acetate mixture).[1] Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds. For highly polar products, a mobile phase of dichloromethane and methanol might be more effective.[1] Adding a small amount of acetic or formic acid (0.5-2%) to the eluent can improve the peak shape and recovery of the carboxylic acid.[1]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow start Crude Oxazole-4-Carboxylic Acid Derivative dissolve Dissolve in Organic Solvent start->dissolve base_extraction Extract with Aqueous Base (e.g., NaHCO3 or NaOH) dissolve->base_extraction separate_layers Separate Layers base_extraction->separate_layers organic_layer Organic Layer (Contains Neutral Impurities) separate_layers->organic_layer Discard or process for other compounds aqueous_layer Aqueous Layer (Contains Product as Salt) separate_layers->aqueous_layer acidify Acidify Aqueous Layer (e.g., with 1M HCl) aqueous_layer->acidify back_extract Back-extract with Organic Solvent acidify->back_extract dry_concentrate Dry and Concentrate Organic Extracts back_extract->dry_concentrate purified_product Purified Product dry_concentrate->purified_product

Caption: Workflow for Acid-Base Extraction Purification.

purification_decision_tree start Crude Product Analysis is_solid Is the product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_solid->column_chrom No final_product Purified Product recrystallize->final_product is_acid_sensitive Is the compound acid-sensitive? column_chrom->is_acid_sensitive silica_gel Silica Gel Chromatography is_acid_sensitive->silica_gel No alt_stationary_phase Use Alternative Stationary Phase (Alumina, Reversed-Phase) is_acid_sensitive->alt_stationary_phase Yes silica_gel->final_product alt_stationary_phase->final_product

Caption: Decision Tree for Purification Method Selection.

References

Assessing the stability of fluorophenyl oxazoles under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of fluorophenyl oxazoles under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of fluorophenyl oxazoles?

A1: The stability of the oxazole ring is influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing or reducing agents. The substitution pattern on both the phenyl and oxazole rings also plays a significant role. The electron-withdrawing nature of the fluorine atom can affect the electron density of the oxazole ring, thereby influencing its reactivity.

Q2: How stable are fluorophenyl oxazoles under acidic conditions?

A2: Oxazoles are weak bases and can be protonated in strongly acidic solutions, which makes them susceptible to acid-catalyzed hydrolysis.[1] This process typically involves the protonation of the ring nitrogen, followed by a nucleophilic attack of water at the C2 position, leading to ring cleavage.[1] While generally more resistant to acids than furans, significant degradation can occur under harsh acidic conditions (e.g., concentrated acids, high temperatures).[2]

Q3: What happens to fluorophenyl oxazoles in the presence of strong bases?

A3: The C2 proton of the oxazole ring is the most acidic, making it susceptible to deprotonation by strong bases.[2][3] This can lead to ring-opening or other undesired reactions. The stability in the presence of a base is highly dependent on the specific base used, the reaction temperature, and the overall structure of the molecule.

Q4: Are fluorophenyl oxazoles susceptible to oxidation and photolysis?

A4: Yes, the oxazole ring is generally susceptible to both oxidation and photolysis.[2] Oxidizing agents can lead to cleavage of the C-C bond within the ring.[2] Exposure to light, particularly UV light, can induce photochemical transformations and degradation.[2] Therefore, it is recommended to store fluorophenyl oxazole compounds protected from light and to handle reactions under an inert atmosphere if oxidative degradation is a concern.

Q5: What are the best practices for storing fluorophenyl oxazole derivatives?

A5: To ensure long-term stability, fluorophenyl oxazoles should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, moisture, and oxygen. For solutions, using degassed solvents and storing at low temperatures can further enhance stability.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving fluorophenyl oxazoles.

Observed Problem Potential Cause Suggested Solution
Low or no product yield in a reaction Degradation of the fluorophenyl oxazole starting material or product.- Run the reaction under an inert atmosphere (nitrogen or argon).- Use degassed solvents.- If the reaction involves acidic or basic conditions, consider using milder reagents or lowering the reaction temperature.
Formation of unexpected impurities Side reactions or degradation of the starting material or product.- Analyze the impurities by LC-MS or NMR to identify their structures and deduce the degradation pathway.- Modify reaction conditions to minimize the formation of the specific impurity (e.g., change of solvent, temperature, or catalyst).
Compound degrades during purification by silica gel chromatography The acidic nature of silica gel may be catalyzing the hydrolysis of the oxazole ring.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.- Use an alternative stationary phase such as alumina (neutral or basic) or reverse-phase silica.
Discoloration of the compound upon storage Potential oxidative or photolytic degradation.- Store the compound in an amber vial, protected from light.- Store under an inert atmosphere.- If in solution, degas the solvent before use.
Inconsistent results in biological assays Degradation of the compound in the assay buffer.- Perform a stability study of the compound in the assay buffer under the experimental conditions (pH, temperature, incubation time).- Prepare fresh solutions of the compound before each experiment.

Quantitative Stability Data

Table 1: Illustrative Forced Degradation Data for a Phenyl-Heterocycle Compound

Stress Condition Reagent/Condition Duration Temperature % Degradation
Acidic Hydrolysis 0.1 M HCl24 hours60°C~5%
Basic Hydrolysis 0.1 M NaOH24 hours60°C~15%
Oxidative 3% H₂O₂24 hoursRoom Temp.~10%
Thermal Solid State48 hours80°C~3%
Photolytic UV/Visible Light7 daysRoom Temp.~2%

Data is adapted from a study on a bromophenyl-1,3,4-oxadiazole and is for illustrative purposes only. Actual degradation will vary depending on the specific structure of the fluorophenyl oxazole.[4][5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a fluorophenyl oxazole.[7][8]

  • Preparation of Stock Solution: Prepare a stock solution of the fluorophenyl oxazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in acetonitrile) to a combination of UV and visible light in a photostability chamber for a defined period (e.g., 7 days).

    • A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all stressed samples and a control sample (unstressed) by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase:

    • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient to achieve good separation between the parent peak and any degradation product peaks.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This also allows for the assessment of peak purity. A common detection wavelength for aromatic compounds is in the range of 230-280 nm.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Visualizations

TroubleshootingWorkflow start Start: Instability Observed (e.g., low yield, impurity) check_conditions Review Reaction Conditions (pH, Temp, Atmosphere) start->check_conditions is_harsh Are conditions harsh? (strong acid/base, high temp) check_conditions->is_harsh modify_conditions Modify Conditions: - Milder reagents - Lower temperature - Inert atmosphere is_harsh->modify_conditions Yes check_purification Review Purification Method is_harsh->check_purification No end_node Problem Resolved modify_conditions->end_node is_silica Using silica gel? check_purification->is_silica change_stationary_phase Change Stationary Phase: - Neutralized silica - Alumina - Reverse-phase is_silica->change_stationary_phase Yes check_storage Review Storage Conditions is_silica->check_storage No change_stationary_phase->end_node is_exposed Exposed to light/air? check_storage->is_exposed improve_storage Improve Storage: - Amber vial - Inert atmosphere - Low temperature is_exposed->improve_storage Yes is_exposed->end_node No improve_storage->end_node

Caption: A troubleshooting workflow for diagnosing instability issues with fluorophenyl oxazoles.

StabilityStudyWorkflow prep_sample Prepare Stock Solution of Fluorophenyl Oxazole stress_conditions Apply Stress Conditions prep_sample->stress_conditions acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_conditions->base oxidative Oxidative (e.g., 3% H2O2, RT) stress_conditions->oxidative thermal Thermal (e.g., 80°C, solid) stress_conditions->thermal photolytic Photolytic (UV/Vis light) stress_conditions->photolytic analysis Analyze by Stability-Indicating HPLC-PDA Method acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis quantify Quantify Parent Compound and Degradation Products analysis->quantify identify Identify Degradation Products (e.g., by LC-MS) analysis->identify report Report Findings: - % Degradation - Degradation Pathway quantify->report identify->report

Caption: Experimental workflow for a forced degradation study of a fluorophenyl oxazole.

DegradationPathway oxazole Fluorophenyl Oxazole protonated_oxazole Protonated Oxazolium Ion oxazole->protonated_oxazole + H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_oxazole->tetrahedral_intermediate + H2O (Nucleophilic Attack) ring_opened Ring-Opened Intermediate tetrahedral_intermediate->ring_opened Ring Opening final_product Final Product (e.g., Amino Ketone) ring_opened->final_product Tautomerization

Caption: Proposed degradation pathway of a fluorophenyl oxazole under acidic conditions.

References

Identifying side reactions in oxazole synthesis from carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating side reactions during oxazole synthesis from carboxylic acids and their derivatives.

Troubleshooting Guides & FAQs

Q1: I am observing significant charring and low yields in my Robinson-Gabriel synthesis. What is the likely cause and how can I resolve this?

A: Low yields accompanied by the formation of tar-like substances typically indicate that the reaction conditions, particularly the use of strong dehydrating agents like concentrated sulfuric acid (H₂SO₄) at high temperatures, are too harsh for your substrate, leading to decomposition and polymerization.[1]

Recommended Solutions:

  • Optimize the Dehydrating Agent: Switch to a milder cyclodehydrating agent. Polyphosphoric acid (PPA) can sometimes provide better yields than sulfuric acid. Modern and often cleaner alternatives include trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach using Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine.[1]

  • Lower the Reaction Temperature: Finding a balance between a reasonable reaction rate and minimizing substrate decomposition is key. Experiment with lower temperatures to control the reaction.[1]

  • Reduce Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent prolonged exposure to harsh conditions, which can increase byproduct formation.[1]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation.[1]

Q2: My reaction is incomplete, even after extended reaction times. How can I drive it to completion without promoting side reactions?

A: An incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met or the chosen dehydrating agent is not potent enough for your specific substrate.[1]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate and cautious increase in the amount of the cyclodehydrating agent may improve the reaction rate.[1]

  • Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent, consider a slightly stronger one. For instance, if TFAA is not effective, phosphorus oxychloride (POCl₃) might be more suitable.[1]

  • Employ Microwave Heating: As mentioned previously, microwave synthesis is highly effective at accelerating slow reactions.[1]

Q3: My 2-acylamino-ketone starting material appears to be degrading before cyclization. How can I prevent this?

A: The 2-acylamino-ketone precursors can be sensitive, especially to hydrolysis under strongly acidic conditions, before the desired intramolecular cyclization occurs.

Recommended Solutions:

  • Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of the amide bond in your starting material. It is crucial to use thoroughly dried solvents and reagents.[1]

  • Use a Milder, Non-Acidic Dehydrating Agent: Reagents like triphenylphosphine/iodine can be effective for sensitive substrates that are unstable in strong acids.[2]

Q4: I am observing the formation of an enamide as a major byproduct. What are the reasons and solutions?

A: Under certain conditions, the elimination of water from the 2-acylamino-ketone can lead to the formation of a competing enamide side product.

Recommended Solutions:

  • Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent can disfavor the enamide formation pathway. Systematic experimentation is often required to find the optimal conditions for your specific substrate.[2]

Data Presentation

Table 1: Comparison of Cyclodehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentTypical SolventsTypical TemperaturesAdvantagesDisadvantages
Conc. H₂SO₄ Acetic AnhydrideRoom Temp to 100°CInexpensive and potentHarsh conditions, can cause charring and low yields for sensitive substrates[1]
Polyphosphoric Acid (PPA) None or inert solvent100-160°CCan provide better yields than H₂SO₄ for some substratesHigh temperatures required, viscous medium
Phosphorus Oxychloride (POCl₃) Pyridine, DMF0°C to RefluxEffective for many substratesCan be harsh, requires careful handling
Trifluoroacetic Anhydride (TFAA) THF, DioxaneRoom Temp to RefluxMild conditions, suitable for solid-phase synthesisExpensive, can be too reactive for some substrates[1]
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, CH₃CNRoom TemperatureVery mild, high functional group toleranceTwo-step process, expensive reagents[1]

Table 2: Effect of Reaction Conditions on the Yield of 5-Substituted Oxazoles via Van Leusen Synthesis

AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeK₂CO₃MethanolReflux475
4-MethoxybenzaldehydeK₂CO₃MethanolReflux385
4-NitrobenzaldehydeK₂CO₃MethanolReflux660
BenzaldehydeDBUTHFRoom Temp288
BenzaldehydeK₂CO₃Isopropanol (Microwave)650.1396

Experimental Protocols

Protocol 1: Modified Robinson-Gabriel Synthesis Using a Milder Dehydrating Agent (DMP and PPh₃/I₂)

This two-step protocol is suitable for sensitive substrates.

Step A: Oxidation of β-hydroxy amide to β-keto amide

  • Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude β-keto amide is used in the next step without further purification.[1]

Step B: Cyclodehydration to the Oxazole

  • Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF.

  • Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

  • Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring completion by TLC.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by silica gel chromatography to yield the desired oxazole.[1]

Protocol 2: General Procedure for Purification of Oxazoles by Column Chromatography
  • Develop a Solvent System using TLC:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent.

    • Spot the solution onto a TLC plate.

    • Elute the plate with various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find a system that gives good separation of the desired oxazole from impurities, with an Rf value for the product of approximately 0.3-0.4.

  • Pack the Column:

    • Secure a chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar mobile phase identified in step 1.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

  • Load the Sample:

    • Dissolve the crude oxazole in a minimal amount of the mobile phase.

    • Carefully add the sample to the top of the column.

  • Elute the Column:

    • Begin eluting with the least polar mobile phase.

    • Collect fractions in separate test tubes.

    • Gradually increase the polarity of the mobile phase if necessary to elute the desired compound.

  • Analyze Fractions and Isolate the Product:

    • Analyze the collected fractions by TLC to identify those containing the pure oxazole.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified oxazole.

Visualizations

Robinson_Gabriel_Side_Reactions Start 2-Acylamino-ketone DehydratingAgent Dehydrating Agent (e.g., H₂SO₄) Start->DehydratingAgent Reaction SideProduct3 Hydrolysis Product Start->SideProduct3 Side Reaction Oxazole Desired Oxazole DehydratingAgent->Oxazole Desired Pathway SideProduct1 Polymerization/ Charring DehydratingAgent->SideProduct1 Side Reaction SideProduct2 Enamide DehydratingAgent->SideProduct2 Side Reaction HarshConditions Harsh Conditions (High Temp, Strong Acid) HarshConditions->SideProduct1 Water Water Present Water->SideProduct3

Caption: Potential reaction pathways in Robinson-Gabriel synthesis.

Troubleshooting_Workflow Start Low Yield or Side Products Observed CheckConditions Are reaction conditions (temp, acid) too harsh? Start->CheckConditions LowerTemp Lower Temperature CheckConditions->LowerTemp Yes MilderAgent Use Milder Dehydrating Agent CheckConditions->MilderAgent Yes CheckWater Is water present in the reaction? CheckConditions->CheckWater No End Improved Yield and Purity LowerTemp->End MilderAgent->End DryReagents Thoroughly Dry Reagents and Solvents CheckWater->DryReagents Yes IncompleteReaction Is the reaction incomplete? CheckWater->IncompleteReaction No DryReagents->End StrongerAgent Use Stronger Dehydrating Agent IncompleteReaction->StrongerAgent Yes IncreaseStoich Increase Stoichiometry of Dehydrating Agent IncompleteReaction->IncreaseStoich Yes Microwave Consider Microwave Synthesis IncompleteReaction->Microwave Yes IncompleteReaction->End No StrongerAgent->End IncreaseStoich->End Microwave->End

Caption: A troubleshooting workflow for oxazole synthesis.

References

Technical Support Center: Optimizing EDCI/HOBt Coupling Conditions for Oxazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the EDCI/HOBt coupling of oxazole-4-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why are my yields low when coupling oxazole-4-carboxylic acids using EDCI/HOBt?

Low yields in EDCI/HOBt couplings with oxazole-4-carboxylic acids can stem from several factors. The electron-withdrawing nature of the oxazole ring can decrease the nucleophilicity of the carboxylate, making the initial activation step with EDCI less efficient. Additionally, common issues in amide coupling reactions, such as the presence of moisture, impure reagents, or suboptimal reaction conditions, can significantly impact the yield. Steric hindrance on either the oxazole-4-carboxylic acid or the amine coupling partner can also impede the reaction.

Q2: What are the common side reactions to look out for?

The most common side reactions include:

  • N-acylurea formation: The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is a dead-end for the desired reaction. This is more prevalent at higher temperatures.[1]

  • Racemization: If your oxazole-4-carboxylic acid or amine contains a chiral center, racemization can occur, especially with prolonged reaction times or in the presence of excess base. HOBt is added to suppress this side reaction.[1]

  • Oxazole ring instability: While generally stable, the oxazole ring can be susceptible to cleavage under harsh nucleophilic conditions. It is crucial to maintain controlled reaction conditions to preserve the integrity of the heterocyclic core.

Q3: What is the optimal order of reagent addition?

While practices can vary, a generally accepted order of addition to maximize yield and minimize side reactions is to pre-activate the carboxylic acid. This involves dissolving the oxazole-4-carboxylic acid and HOBt in an anhydrous aprotic solvent, followed by the addition of EDCI. After a short activation period (e.g., 15-30 minutes) at a reduced temperature (e.g., 0 °C), the amine and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are added. This sequence allows for the formation of the more stable HOBt-ester intermediate before the introduction of the amine nucleophile.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inefficient Carboxylic Acid Activation: The electron-withdrawing oxazole ring can hinder the initial activation step.Increase Equivalents: Use a slight excess (1.2-1.5 eq) of EDCI and HOBt.• Pre-activation: Allow the oxazole-4-carboxylic acid, HOBt, and EDCI to stir for 15-30 minutes at 0 °C before adding the amine.• Alternative Coupling Reagents: For particularly challenging substrates, consider more potent coupling reagents like HATU, HBTU, or PyBOP.
Poor Amine Nucleophilicity: The amine substrate may be sterically hindered or electronically deactivated.Increase Temperature: Cautiously raise the reaction temperature (e.g., to room temperature or 40 °C), while monitoring for byproduct formation.• Increase Amine Equivalents: Use a slight excess (1.1-1.2 eq) of the amine.• Use a Stronger, Non-nucleophilic Base: Employ a base such as DIPEA to ensure the amine is deprotonated without competing in the reaction.
Presence of Moisture: Water can hydrolyze the carbodiimide and the activated intermediates.Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents (e.g., DMF, DCM).• Dry Reagents: Use fresh or properly stored EDCI•HCl and anhydrous HOBt.
Multiple Spots on TLC / Impure Product N-acylurea Formation: Rearrangement of the O-acylisourea intermediate.Maintain Low Temperatures: Run the reaction at 0 °C to room temperature. Avoid excessive heating.• Pre-activation with HOBt: The formation of the HOBt-ester intermediate is less prone to this rearrangement.
Racemization: Loss of stereochemical integrity at a chiral center.Use HOBt or other additives: HOBt is essential for suppressing racemization. For highly sensitive substrates, consider additives like HOAt.• Control Base Addition: Use a non-nucleophilic base like DIPEA and avoid a large excess.
Unreacted Starting Materials: Incomplete reaction.Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.• Re-evaluate Stoichiometry: Ensure the correct equivalents of all reagents are being used.
Difficult Work-up / Purification Water-soluble Byproducts: The urea byproduct from EDCI can be challenging to remove.Aqueous Washes: Perform multiple washes with dilute acid (e.g., 1N HCl) and saturated sodium bicarbonate solution to remove the urea byproduct and excess reagents.• Solvent Choice: Using a solvent like dichloromethane (DCM) can sometimes simplify the work-up compared to more polar solvents like DMF.

Quantitative Data Summary

The selection of coupling reagents and conditions can significantly impact the yield of the desired oxazole-4-carboxamide. The following tables provide a summary of comparative data.

Table 1: Comparison of Coupling Reagents for a Model Amide Synthesis *

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)
EDCIHOBt (cat.)DIPEAMeCN4872
DCCDMAP (cat.)-DCM428
HATU-DIPEADMF2>95
PyBOP-DIPEADMF2>95

*Data adapted from a study on the coupling of electron-deficient amines and may serve as a general guideline.

Table 2: Optimization of EDCI/HOBt Coupling with a Catalytic Amount of HOBt *

EDCI (eq)DMAP (eq)HOBt (eq)DIPEA (eq)SolventTime (h)Yield (%)
11-5MeCN4211
21-5MeCN4219
1-15 (Et3N)DCE48Trace
1cat.cat.5MeCN4838
11cat.5MeCN4872

*This table illustrates the significant impact of additives like DMAP on the reaction outcome.[3]

Experimental Protocols

Protocol 1: General Procedure for EDCI/HOBt Coupling of Oxazole-4-Carboxylic Acids

  • To a solution of the oxazole-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add EDCI•HCl (1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Coupling using HATU for Hindered Substrates

  • To a solution of the oxazole-4-carboxylic acid (1.0 eq), HATU (1.1 eq), and the amine (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Perform the work-up and purification as described in Protocol 1.

Visualizations

EDCI_HOBt_Coupling_Mechanism Carboxylic_Acid Oxazole-4-Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (highly reactive) Carboxylic_Acid->O_Acylisourea + EDCI EDCI EDCI HOBt_Ester HOBt-Ester (more stable) O_Acylisourea->HOBt_Ester + HOBt Urea_Byproduct Urea Byproduct N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt Amide_Product Amide Product (R-CO-NHR') HOBt_Ester->Amide_Product + Amine Regenerated_HOBt HOBt (regenerated) Amine Amine (R'-NH2) Amide_Product->Regenerated_HOBt releases

Caption: Mechanism of EDCI/HOBt mediated amide bond formation.

Troubleshooting_Workflow Start Low Yield in Coupling Reaction Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Optimize_Stoichiometry Optimize Reagent Stoichiometry (1.2-1.5 eq EDCI/HOBt) Check_Reagents->Optimize_Stoichiometry Reagents OK Success Improved Yield Check_Reagents->Success Issue Found & Resolved Pre_Activation Implement Pre-activation Step (15-30 min at 0 °C) Optimize_Stoichiometry->Pre_Activation Yield still low Optimize_Stoichiometry->Success Yield Improved Increase_Temp Increase Reaction Temperature Cautiously Pre_Activation->Increase_Temp Yield still low Pre_Activation->Success Yield Improved Alternative_Reagent Consider Alternative Coupling Reagent (e.g., HATU) Increase_Temp->Alternative_Reagent Yield still low Increase_Temp->Success Yield Improved Alternative_Reagent->Success Yield Improved

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Large-Scale Synthesis of 5-Substituted Oxazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 5-substituted oxazole-4-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important class of compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the synthesis of 5-substituted oxazole-4-carboxylates.

Synthesis Route Selection and General Issues

Q1: What are the most common and scalable synthesis routes for 5-substituted oxazole-4-carboxylates?

A1: The most prevalent and scalable methods include the Robinson-Gabriel synthesis, the van Leusen oxazole synthesis, and direct synthesis from carboxylic acids.[1][2] The choice of route often depends on the desired substitution pattern, the scale of the reaction, and the available starting materials. The van Leusen reaction is often favored for its relatively mild conditions and suitability for one-pot procedures.[1][3]

Q2: My reaction is giving a low yield. What are the general factors I should investigate?

A2: Low yields in oxazole synthesis can often be attributed to several factors:

  • Poor quality of reagents: Ensure that starting materials, especially aldehydes, are freshly distilled and that all solvents are anhydrous where required.[1]

  • Suboptimal reaction temperature: High temperatures can lead to the decomposition of starting materials or products, resulting in charring or tar-like byproducts.[1][4] Consider lowering the reaction temperature and extending the reaction time.

  • Presence of water: Many of the reagents and intermediates in oxazole synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and that reactions are conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[1][5]

  • Inefficient mixing: On a large scale, inefficient mixing can lead to localized "hot spots" and uneven reaction progress. Ensure that the stirring is adequate for the reaction volume.

Robinson-Gabriel Synthesis

Q3: I am observing significant charring and low yields in my Robinson-Gabriel synthesis. What is the likely cause?

A3: This issue, often accompanied by the formation of tar-like substances, typically indicates that the reaction conditions are too harsh for your specific substrate.[4] The strong cyclodehydrating agents traditionally used, such as concentrated sulfuric acid, can cause decomposition at elevated temperatures.[4][5]

  • Recommended Solutions:

    • Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and minimizing decomposition.[4]

    • Use a Milder Dehydrating Agent: For sensitive substrates, consider using milder reagents such as trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or a two-step process with Dess-Martin periodinane (DMP) followed by triphenylphosphine/iodine.[4]

Q4: My 2-acylamino-ketone starting material appears to be degrading before cyclization. How can I prevent this?

A4: The 2-acylamino-ketone precursors can be susceptible to hydrolysis under strongly acidic conditions before the desired intramolecular cyclization occurs.[4]

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Any water in the reaction mixture can promote the hydrolysis of the amide bond in your starting material. Thoroughly dry all solvents and reagents.[5]

    • Choose a More Powerful Dehydrating Agent: A stronger dehydrating agent can more effectively scavenge any residual water.[5]

Van Leusen Oxazole Synthesis

Q5: My van Leusen reaction is sluggish or not proceeding to completion. What should I check?

A5: Incomplete conversion in a van Leusen synthesis can often be traced back to the deprotonation of p-toluenesulfonylmethyl isocyanide (TosMIC).

  • Recommended Solutions:

    • Base Quality and Stoichiometry: Ensure the base you are using (e.g., potassium carbonate, potassium tert-butoxide) is fresh, anhydrous, and of high purity. If necessary, increase the equivalents of the base. For particularly stubborn reactions, consider a stronger, non-nucleophilic base.[1]

    • Reaction Temperature: While high temperatures can cause decomposition, a slight increase in temperature may be necessary to drive the reaction to completion. Careful optimization is key.

Q6: What are the typical impurities I should expect in a van Leusen synthesis, and how can I minimize them?

A6: Common impurities include unreacted starting materials (aldehyde and TosMIC) and the tosyl byproduct.[1]

  • Recommended Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants to ensure complete consumption of the limiting reagent.

    • Work-up Procedure: An appropriate aqueous work-up can help to remove the water-soluble tosyl byproduct.

Purification Challenges

Q7: I am having difficulty purifying my 5-substituted oxazole-4-carboxylate on a large scale. What methods are most effective?

A7: For large-scale purification, fractional distillation under reduced pressure is often the most practical and effective method for liquid oxazoles.[1] For solid products, recrystallization is a powerful technique for achieving high purity. While column chromatography is a staple in the laboratory, it can be less practical for very large quantities due to the large volumes of solvent required and the cost of the stationary phase.

Q8: My product has a similar polarity to the byproducts, making chromatographic separation difficult. What can I do?

A8: This is a common challenge. Here are a few strategies:

  • Optimize Chromatographic Conditions: Experiment with different solvent systems, varying the polarity to achieve better separation. Consider using a different stationary phase, such as alumina instead of silica gel.[5]

  • Derivative Formation: In some cases, it may be beneficial to temporarily convert your product into a derivative with a significantly different polarity, purify the derivative, and then convert it back to the desired product.

  • Recrystallization Solvent Screening: For solid products, a thorough screening of different solvent systems for recrystallization can often lead to a system that selectively crystallizes the desired product, leaving impurities in the mother liquor.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes key parameters for common synthesis routes to 5-substituted oxazole-4-carboxylates. Please note that optimal conditions can vary significantly based on the specific substrates used.

Synthesis MethodStarting MaterialsKey ReagentsTypical TemperatureTypical Reaction TimeReported YieldsScalability Considerations
Robinson-Gabriel 2-Acylamino-ketoneH₂SO₄, PPA, POCl₃, TFAARoom Temp to Reflux1-24 h40-80%Harsh acidic conditions can be corrosive to industrial reactors. Exothermic reactions require careful temperature control.[4][5]
van Leusen Aldehyde, TosMICK₂CO₃, t-BuOK0 °C to Reflux1-12 h60-95%TosMIC is toxic and requires careful handling. Removal of tosyl byproduct can be challenging at scale.[1][3]
Direct from Carboxylic Acid Carboxylic Acid, IsocyanoacetateDMAP-Tf, Base (e.g., DMAP)40 °C30 min - 3 h70-97%Mild conditions and broad substrate scope. The recyclability of DMAP is advantageous for cost-effectiveness at scale.[2][6]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate via Direct Carboxylic Acid Cycloaddition

This protocol is adapted from Chavan et al. for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids.[2][7]

Materials:

  • Benzoic acid

  • Ethyl isocyanoacetate

  • 4-(Dimethylamino)pyridine (DMAP)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of DMAP (1.5 equivalents) in anhydrous DCM (0.1 M) at 0 °C, add trifluoromethanesulfonic anhydride (1.3 equivalents) dropwise.

  • After stirring for 15 minutes, add benzoic acid (1.0 equivalent) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add ethyl isocyanoacetate (1.2 equivalents) to the reaction mixture and stir at 40 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (n-hexane/EtOAc) to afford the desired ethyl 5-phenyl-1,3-oxazole-4-carboxylate.

Protocol 2: Protection of a Carboxylic Acid as a Methyl Ester

In syntheses where the carboxylic acid functionality of the oxazole-4-carboxylate starting material may interfere with subsequent reactions, protection as an ester is a common strategy.[8]

Materials:

  • 5-Substituted oxazole-4-carboxylic acid

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 5-substituted oxazole-4-carboxylic acid in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Materials (Carboxylic Acid, Isocyanoacetate) reagents Add DMAP-Tf and Base in DCM start->reagents reaction Heat and Stir (40 °C, 30 min) reagents->reaction quench Quench with Water reaction->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Workflow for the direct synthesis of 5-substituted oxazole-4-carboxylates.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield in Oxazole Synthesis reagent_quality Poor Reagent Quality? start->reagent_quality temperature Suboptimal Temperature? start->temperature water Presence of Water? start->water mixing Inefficient Mixing? start->mixing purify_reagents Purify/Dry Reagents and Solvents reagent_quality->purify_reagents Yes optimize_temp Optimize Temperature (Lower and/or Extend Time) temperature->optimize_temp Yes anhydrous_conditions Ensure Anhydrous Conditions (Inert Atm.) water->anhydrous_conditions Yes improve_stirring Improve Stirring Efficiency mixing->improve_stirring Yes

Caption: Troubleshooting logic for low-yield oxazole synthesis.

References

Minimizing by-products in Fe(II)-catalyzed isomerization for oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fe(II)-catalyzed isomerization of propargyl amides for oxazole synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reactions and minimize the formation of by-products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Fe(II)-catalyzed synthesis of oxazoles from propargyl amides.

Q1: My reaction is sluggish or shows low conversion of the starting material. What are the potential causes and how can I improve the reaction rate?

A1: Low conversion can be attributed to several factors:

  • Inactive Catalyst: The Fe(II) catalyst is sensitive to oxidation. Ensure that the Fe(II) salt is of high purity and has been stored under an inert atmosphere. Consider using a freshly opened bottle or purifying the catalyst before use.

  • Insufficient Catalyst Loading: The catalytic activity is dependent on the amount of Fe(II) salt. While higher catalyst loading can increase the reaction rate, it may also lead to the formation of by-products. A screening of catalyst loading is recommended to find the optimal balance.

  • Low Reaction Temperature: The isomerization reaction often requires thermal energy. If the reaction is slow, a gradual increase in temperature may improve the rate of conversion. However, excessive heat can promote side reactions.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents are generally preferred. If the reaction is not proceeding, consider screening other anhydrous aprotic solvents.

Troubleshooting Steps:

  • Verify the quality and handling of the Fe(II) catalyst.

  • Optimize the catalyst loading (e.g., screen from 5 mol% to 20 mol%).

  • Incrementally increase the reaction temperature (e.g., in 10 °C intervals).

  • Screen a range of anhydrous aprotic solvents (e.g., Dioxane, Toluene, Acetonitrile).

Q2: I am observing a significant amount of a by-product with a similar mass to my starting material, but with different spectroscopic features (e.g., IR, NMR). What could this by-product be?

A2: A common by-product in reactions involving propargyl amides is the corresponding allene amide . This is formed through a tautomerization of the propargyl group, which can be facilitated by the Lewis acidic Fe(II) catalyst. The allene amide is often an undesired isomer that can be difficult to separate from the desired oxazole product.

Troubleshooting Steps to Minimize Allene Amide Formation:

  • Lower Reaction Temperature: Allene formation can be favored at higher temperatures. Running the reaction at the lowest effective temperature can help minimize this side reaction.

  • Choice of Base (if applicable): If a base is used in the reaction, its strength and stoichiometry can influence the propargyl-allenyl equilibrium. A weaker, non-nucleophilic base might be preferable.

  • Substrate Structure: The propensity for allene formation can be dependent on the substituents on the propargyl amide. If possible, modification of the substrate may disfavor this pathway.

Q3: My reaction mixture shows the formation of a ketone by-product. What is the likely cause and how can I prevent it?

A3: The formation of a ketone by-product is most likely due to the hydration of the alkyne in the starting propargyl amide. Fe(II) salts are Lewis acids that can activate the alkyne towards nucleophilic attack by water.

Troubleshooting Steps to Prevent Alkyne Hydration:

  • Strictly Anhydrous Conditions: Ensure that all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.

  • Use of Additives: The addition of molecular sieves can help to scavenge any trace amounts of water in the reaction mixture.

Q4: I am observing the formation of high molecular weight species and a complex mixture of products. What could be happening?

A4: The formation of a complex mixture and potential oligomers or polymers can result from several side reactions, including:

  • Dimerization or Oligomerization: The activated propargyl amide intermediate may react with other molecules of the starting material or product.

  • Decomposition: At elevated temperatures, the starting material, intermediates, or the product may decompose.

Troubleshooting Steps to Minimize Complex Mixture Formation:

  • Lower Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time. Avoid unnecessarily long reaction times or excessively high temperatures.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of the desired oxazole product and the formation of by-products. While this data is generalized from various transition-metal-catalyzed systems, the trends are applicable to the optimization of the Fe(II)-catalyzed reaction.

Table 1: Effect of Catalyst Loading on Product Yield and By-product Formation

Catalyst Loading (mol%)Oxazole Yield (%)Allene Amide By-product (%)
5655
108510
158215
207520

Note: This is representative data; optimal loading may vary.

Table 2: Influence of Solvent on Reaction Outcome

SolventOxazole Yield (%)Predominant By-product
Dioxane88Allene Amide
Toluene82Allene Amide
Acetonitrile75Hydration Product
Dichloromethane60Complex Mixture

Note: All solvents were used in their anhydrous form.

Table 3: Impact of Temperature on Product Distribution

Temperature (°C)Oxazole Yield (%)Allene Amide By-product (%)Decomposition (%)
60705<1
8085105
10078157
120652015

Note: Optimal temperature is substrate-dependent.

Experimental Protocols

General Procedure for Fe(II)-Catalyzed Isomerization of Propargyl Amides

  • Preparation: All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques. Glassware should be oven-dried and cooled under vacuum prior to use. Anhydrous solvents should be used.

  • Reaction Setup: To a Schlenk flask charged with the propargyl amide (1.0 equiv) and a magnetic stir bar, add the Fe(II) salt (e.g., FeCl₂, Fe(OTf)₂, 5-20 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired oxazole.

Visualizations

Reaction_Mechanism cluster_main Main Reaction Pathway PropargylAmide Propargyl Amide Fe_Complex Fe(II)-Alkyne Complex PropargylAmide->Fe_Complex + Fe(II) Oxazoline 5-Methylene-4,5-dihydrooxazole Intermediate Fe_Complex->Oxazoline 5-exo-dig Cyclization Oxazole Oxazole Product Oxazoline->Oxazole Isomerization

Caption: Proposed mechanism for Fe(II)-catalyzed oxazole synthesis.

Side_Reactions cluster_side Potential By-product Formation Start Propargyl Amide Allene Allene Amide Start->Allene Tautomerization (Fe(II) assisted) Hydration Alkyne Hydration Product (Ketone) Start->Hydration + H₂O (Fe(II) catalyzed)

Caption: Common side reactions in oxazole synthesis.

Troubleshooting_Workflow Start Low Yield or By-product Formation Check_Catalyst Verify Catalyst Activity and Loading Start->Check_Catalyst Check_Conditions Ensure Anhydrous Conditions Start->Check_Conditions Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Optimize_Solvent Screen Solvents Check_Conditions->Optimize_Solvent Success Improved Yield Optimize_Temp->Success Optimize_Solvent->Success

Caption: Troubleshooting workflow for reaction optimization.

Work-up procedures for reactions involving 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. The information is designed to address specific issues that may be encountered during the work-up procedures of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the work-up of reactions involving this compound?

Researchers may encounter several challenges during the work-up and purification of reactions with this compound. These primarily stem from the compound's chemical properties:

  • High Polarity: The carboxylic acid functional group imparts significant polarity to the molecule, which can lead to poor solubility in non-polar organic solvents and streaking during silica gel chromatography.

  • Potential for Salt Formation: The acidic proton of the carboxylic acid can be readily removed by basic reagents or impurities, leading to the formation of salts which have very different solubility profiles.

  • Byproduct Removal: Depending on the reaction, byproducts with similar polarities to the desired product can make purification by chromatography challenging. For example, in amide coupling reactions, unreacted starting material and coupling reagents or their byproducts may be difficult to separate.

  • Moisture Sensitivity: While not as pronounced as with some other oxazole derivatives, it is good practice to handle the compound in a dry environment to prevent the absorption of atmospheric moisture, which can affect accurate weighing and reaction stoichiometry.

Q2: What is the recommended general approach for the work-up of a reaction involving this compound?

A standard work-up procedure involves an aqueous work-up with pH adjustment (acid-base extraction) followed by purification. A typical sequence is as follows:

  • Quenching: Carefully quench the reaction mixture, for example, by adding water or a saturated aqueous solution of ammonium chloride.

  • Solvent Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid-Base Extraction: Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to extract the acidic product into the aqueous layer as its carboxylate salt. This leaves neutral and basic impurities in the organic layer.

  • Back-Extraction of Impurities: Wash the basic aqueous layer with an organic solvent to remove any remaining non-acidic impurities.

  • Acidification and Product Extraction: Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid product. Then, extract the product back into an organic solvent.

  • Drying and Concentration: Dry the organic layer containing the product over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Further Purification: If necessary, further purify the product by recrystallization or column chromatography.

Q3: How do I choose a suitable solvent for extraction and chromatography?

The choice of solvent will depend on the specific reaction and the impurities present. Based on the polarity of the target compound, the following solvents are generally useful:

Solvent TypeExamplesApplication
Extraction Solvents Ethyl acetate, Dichloromethane (DCM)Good for dissolving the crude reaction mixture and for extracting the final product after acidification.
Chromatography Eluents Hexanes/Ethyl Acetate, DCM/MethanolA gradient of these solvent systems is often effective for silica gel chromatography. Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent can help to suppress deprotonation of the carboxylic acid on the silica gel, leading to sharper peaks and reduced tailing.
Recrystallization Solvents Ethanol, Methanol, Acetonitrile, Toluene, or mixtures with waterThe ideal solvent will dissolve the compound when hot but have low solubility when cold. Empirical testing is necessary to find the optimal solvent or solvent system.

Q4: What are some common impurities I might encounter and how can I remove them?

Common impurities can include unreacted starting materials, reagents, and side products.

Impurity TypeRemoval Strategy
Unreacted Starting Materials (e.g., amines, alcohols) Acid-base extraction is highly effective. Basic impurities will be removed during the initial acidic wash, and neutral impurities will remain in the organic layer during the basic extraction of the product.
Coupling Reagents and Byproducts (e.g., HOBt, HBTU, DCC-urea) Many of these are water-soluble and can be removed during the aqueous work-up. The urea byproduct from DCC coupling can often be removed by filtration if it precipitates from the reaction mixture.
Side-Products from the Oxazole Synthesis If these have different polarities, column chromatography is the most effective method for separation.
Triphenylphosphine oxide (from Wittig or Mitsunobu reactions) This byproduct can be challenging to remove. One strategy is to precipitate it from a non-polar solvent like a mixture of ether and hexanes. Alternatively, it can sometimes be separated by careful column chromatography.

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up of reactions involving this compound.

Problem 1: Low or No Precipitation of Product Upon Acidification

Possible Causes:

  • The product is soluble in the acidic aqueous solution.

  • Insufficient acidification.

  • The product has formed an oil instead of a solid.

Solutions:

  • Extract with an Organic Solvent: Even if no precipitate is visible, the product may be present in the aqueous layer. Extract the acidified aqueous solution multiple times with a suitable organic solvent like ethyl acetate or DCM.

  • Check pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylic acid. Use a pH meter or pH paper for accuracy.

  • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. Alternatively, add a seed crystal of the pure product if available. Cooling the mixture in an ice bath may also promote solidification.

  • Solvent Change: If the product remains an oil, extract it into an organic solvent, dry the solution, and concentrate it. Then, attempt recrystallization from a different solvent system.

Problem 2: Emulsion Formation During Extraction

Possible Causes:

  • Presence of surfactants or fine particulate matter.

  • Vigorous shaking of the separatory funnel.

Solutions:

  • Break the Emulsion:

    • Add a small amount of brine (saturated aqueous NaCl solution).

    • Gently swirl the separatory funnel instead of shaking vigorously.

    • Filter the entire mixture through a pad of Celite®.

    • Allow the mixture to stand for an extended period.

    • If the emulsion persists, centrifugation can be effective.

Problem 3: Product Streaking/Tailing on TLC and Poor Separation in Column Chromatography

Possible Cause:

  • Interaction of the acidic carboxylic acid with the basic sites on the silica gel, leading to deprotonation and strong adsorption.

Solutions:

  • Acidify the Eluent: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This will suppress the ionization of the carboxylic acid and lead to better peak shapes.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or acidic grade) or a reversed-phase silica gel (C18).

  • Derivatization: As a last resort for very difficult separations, consider temporarily converting the carboxylic acid to a less polar ester (e.g., methyl or ethyl ester), performing the chromatography, and then hydrolyzing the ester back to the carboxylic acid.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Work-up

This protocol is a general guideline for the purification of this compound from a reaction mixture.

  • Quenching and Dilution:

    • Cool the reaction mixture to room temperature.

    • Slowly add water or saturated aqueous NH₄Cl to quench the reaction.

    • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Initial Wash (Optional):

    • Transfer the mixture to a separatory funnel.

    • If the reaction was conducted under acidic conditions, wash the organic layer with water and then brine.

    • If the reaction was conducted under basic conditions, wash the organic layer with dilute acid (e.g., 1 M HCl) to remove basic impurities.

  • Basic Extraction of the Product:

    • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH). Repeat the extraction 2-3 times. The product will move into the aqueous layer as its sodium salt.

    • Combine the aqueous layers.

  • Removal of Neutral Impurities:

    • Wash the combined basic aqueous layers with the organic solvent used previously (EtOAc or DCM) to remove any remaining neutral impurities.

  • Acidification and Product Extraction:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1 M HCl with stirring until the pH is approximately 1-2. The product should precipitate out or be fully protonated.

    • Extract the product from the acidified aqueous layer with fresh organic solvent (EtOAc or DCM). Repeat the extraction 3 times.

  • Drying and Concentration:

    • Combine the organic extracts containing the product.

    • Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column:

    • Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Prepare the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.

  • Load and Elute:

    • Carefully load the sample onto the top of the silica gel column.

    • Begin eluting with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective.

    • Pro-tip: Add 0.1-1% acetic acid or formic acid to the eluent to improve the peak shape of the carboxylic acid.

  • Collect and Analyze Fractions:

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Concentrate:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Visualizations

Logical Workflow for Acid-Base Extraction

AcidBaseExtraction Crude Crude Reaction Mixture in Organic Solvent AddBase Extract with Aqueous Base (e.g., NaHCO3) Crude->AddBase Organic1 Organic Layer: Neutral & Basic Impurities AddBase->Organic1 Separate Aqueous1 Aqueous Layer: Product as Carboxylate Salt AddBase->Aqueous1 Separate WashAqueous Wash Aqueous Layer with Organic Solvent Aqueous1->WashAqueous Organic2 Organic Layer: Trace Neutral Impurities WashAqueous->Organic2 Separate Aqueous2 Purified Aqueous Layer WashAqueous->Aqueous2 Separate Acidify Acidify Aqueous Layer (e.g., 1M HCl) Aqueous2->Acidify ExtractProduct Extract with Organic Solvent Acidify->ExtractProduct Aqueous3 Aqueous Layer: Salts ExtractProduct->Aqueous3 Separate Organic3 Organic Layer: Pure Product ExtractProduct->Organic3 Separate

Caption: A workflow diagram for the acid-base extraction of this compound.

Troubleshooting Logic for Poor Chromatographic Separation

ChromatographyTroubleshooting Problem Poor Separation/ Tailing on Silica Gel Cause Probable Cause: Carboxylic acid interaction with silica gel Problem->Cause Solution1 Solution 1: Add Acid to Eluent (0.1-1% AcOH or HCOOH) Cause->Solution1 Solution2 Solution 2: Change Stationary Phase (Alumina or C18) Cause->Solution2 Solution3 Solution 3: Derivatize to Ester, Purify, then Hydrolyze Cause->Solution3 Outcome Improved Separation Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: A troubleshooting guide for common issues in the chromatographic purification of the target compound.

Validation & Comparative

A Comparative Analysis of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid and its 5-(4-Fluorophenyl) Isomer: Exploring the Impact of Fluorine Positioning on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

The oxazole scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial effects. The introduction of a fluorine atom to a phenyl ring appended to this core can significantly modulate a compound's physicochemical properties and, consequently, its biological activity. The position of this fluorine atom—ortho (2-position) versus para (4-position)—can lead to distinct pharmacological profiles due to differences in electronic effects, steric hindrance, and metabolic stability.

The Influence of Fluorine Substitution: A Tale of Two Positions

The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's properties. Fluorine's high electronegativity can influence the acidity of the carboxylic acid group and the overall electron distribution of the molecule, which can in turn affect its binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways, particularly oxidation by cytochrome P450 enzymes, thereby enhancing the metabolic stability and bioavailability of a drug candidate.[1][2]

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (the para isomer): The placement of fluorine at the para-position is a common strategy in drug design. This substitution is known to often block a primary site of metabolic oxidation on the phenyl ring, leading to increased metabolic stability and a longer half-life in the body.[1][2] From an electronic standpoint, the para-fluorine exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect, which can influence the molecule's interaction with target proteins.

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (the ortho isomer): In contrast, a fluorine atom at the ortho-position introduces both electronic and steric effects in closer proximity to the oxazole ring and the carboxylic acid functional group. The steric bulk of the ortho-fluorine may enforce a specific conformation of the phenyl ring relative to the oxazole core, which could be either beneficial or detrimental to binding with a biological target. This conformational restriction can be a key determinant of activity and selectivity. Electronically, the inductive effect of the ortho-fluorine is more pronounced on the adjacent chemical bonds.

Hypothetical Comparison of Biological Activity

In the absence of direct experimental data, a hypothetical comparison can be constructed based on the known activities of similar compounds and general medicinal chemistry principles. For instance, in studies of other kinase inhibitors, the position of a fluorine atom on a phenyl ring has been shown to significantly impact potency and selectivity.

PropertyThis compound (ortho-isomer)5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid (para-isomer)Rationale
Metabolic Stability Potentially lower to moderatePotentially moderate to highPara-substitution is a well-known strategy to block metabolic oxidation of the phenyl ring.[1][2]
Target Binding Affinity Highly dependent on target topologyDependent on target topologyThe steric hindrance from the ortho-fluorine may promote a favorable binding conformation for some targets, while the electronic effects of the para-fluorine may be more favorable for others.
Conformational Flexibility ReducedHigherThe ortho-substituent can restrict the rotation of the phenyl ring.

Experimental Protocols for Comparative Analysis

To empirically determine the activity profile of these two isomers, a series of in vitro and in vivo experiments would be necessary.

In Vitro Target-Based Assays

Objective: To determine and compare the inhibitory activity of the two isomers against a specific biological target (e.g., a protein kinase, enzyme, or receptor).

Methodology:

  • Compound Preparation: Synthesize and purify both this compound and 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid.

  • Assay Development: Utilize a suitable in vitro assay for the chosen biological target. This could be an enzymatic assay measuring the conversion of a substrate to a product, or a binding assay measuring the displacement of a known ligand.

  • Dose-Response Analysis: Perform the assay with a range of concentrations for each isomer to generate dose-response curves.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each compound. A lower value indicates higher potency.

cluster_0 Experimental Workflow Compound Synthesis Compound Synthesis In Vitro Assay In Vitro Assay Compound Synthesis->In Vitro Assay Purified Isomers Dose-Response Dose-Response In Vitro Assay->Dose-Response Activity Data IC50/EC50 Determination IC50/EC50 Determination Dose-Response->IC50/EC50 Determination Potency Comparative Analysis Comparative Analysis IC50/EC50 Determination->Comparative Analysis Activity Comparison

Workflow for in vitro comparative analysis.
Cellular Assays

Objective: To assess the effect of the isomers on a specific cellular pathway or phenotype.

Methodology:

  • Cell Culture: Culture a relevant cell line that expresses the biological target of interest.

  • Compound Treatment: Treat the cells with varying concentrations of each isomer.

  • Phenotypic Measurement: Measure a relevant cellular response, such as cell viability (e.g., using an MTT assay), apoptosis, or the expression of a specific biomarker.

  • Data Analysis: Determine the concentration of each compound that elicits a half-maximal response.

Potential Signaling Pathways

Given that oxazole derivatives have been investigated as inhibitors of various signaling molecules, a hypothetical signaling pathway is depicted below. The differential effects of the two isomers would depend on their specific interactions with the components of this pathway.

cluster_1 Hypothetical Signaling Pathway cluster_2 Inhibitory Action External Signal External Signal Receptor Receptor External Signal->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Isomer (ortho or para) Isomer (ortho or para) Isomer (ortho or para)->Kinase B Inhibition

Hypothetical signaling pathway targeted by isomers.

Conclusion

While direct comparative data on the biological activity of this compound and its 4-fluorophenyl isomer is currently lacking, a rational analysis based on established medicinal chemistry principles can guide further research. The para-fluoro isomer is anticipated to have enhanced metabolic stability, a common advantage for this substitution pattern. The ortho-fluoro isomer, with its potential for inducing a specific molecular conformation, may exhibit unique activity or selectivity profiles depending on the biological target. Empirical testing through the outlined experimental protocols is essential to elucidate the precise pharmacological differences between these two closely related compounds and to determine their therapeutic potential.

References

A Comparative Analysis of the Biological Activities of Oxazole, Isoxazole, and Oxadiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The five-membered aromatic heterocycles—oxazole, isoxazole, and the isomeric oxadiazoles—are fundamental scaffolds in medicinal chemistry. Their structural similarities often lead to their consideration as bioisosteres, yet subtle differences in the arrangement of nitrogen and oxygen atoms can profoundly influence their physicochemical properties and, consequently, their biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of these key heterocyclic systems, supported by experimental data to inform rational drug design and development.

At a Glance: Comparative Biological Profile

HeterocyclePrimary Biological Activities Noted in Comparative Studies
Oxazole Exhibits a broad range of activities including anti-inflammatory, anticancer, and antimicrobial. Often serves as a versatile scaffold in drug discovery.[1][2]
Isoxazole Frequently demonstrates potent anticancer and antimicrobial activities. In some direct comparisons, isoxazole analogs have shown superior potency over oxazole counterparts, for instance in enzyme inhibition.[3][4]
1,2,4-Oxadiazole Displays significant anticancer and antimicrobial properties. Often compared with the 1,3,4-isomer, showing distinct structure-activity relationships.[5][6][7]
1,3,4-Oxadiazole Widely recognized for its potent and diverse biological activities, particularly in anticancer and antimicrobial applications.[8][9][10][11]
1,2,5-Oxadiazole (Furazan) Known for its role in nitric oxide (NO) release, leading to applications in neuroprotection and potential as anticancer agents, though less commonly compared directly with the other isomers in broad biological screens.[12][13][14]

Quantitative Comparison of Biological Activity

The following tables summarize quantitative data from studies that directly compare the biological activities of derivatives of oxazole, isoxazole, and oxadiazole isomers.

Anticancer Activity

Direct comparisons of anticancer activity highlight the nuanced structure-activity relationships among these isomers. For instance, a study on 1,2,4-oxadiazole-isoxazole linked quinazoline derivatives demonstrated potent activity against a panel of human cancer cell lines.[6] In another example, combining 1,2,4- and 1,3,4-oxadiazole units within the same molecule resulted in a compound with an IC₅₀ value of 0.34 µM against MCF-7 breast cancer cells.[15]

Compound Class/DerivativeCancer Cell LinePotency (IC₅₀)Reference
1,2,4-Oxadiazole-isoxazole linked quinazoline (Compound 13a)MCF-7 (Breast)0.056 µM[6]
MDA-MB-231 (Breast)0.06 µM[6]
DU-145 (Prostate)0.011 µM[6]
1,2,4-Oxadiazole-isoxazole linked quinazoline (Compound 13b)MCF-7 (Breast)0.021 µM[6]
A549 (Lung)0.14 µM[6]
Isatin-based 1,2,4-oxadiazole (Compound 17a)Mino (Mantle Cell Lymphoma)0.4 µM[6]
1,2,4- and 1,3,4-Oxadiazole combination (Compound 33)MCF-7 (Breast)0.34 µM[15]
1,3,4-Oxadiazole thioether derivative (Compound 37)HepG2 (Liver)0.7 µM[15]
Enzyme Inhibition

A study comparing biaryl ureas as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for obesity, revealed the superior potency of isoxazole analogs over both oxazole and 1,2,4-oxadiazole derivatives.[3]

Compound ClassTarget EnzymePotency (IC₅₀)Reference
3-Phenylisoxazole analog (Compound 40a)hDGAT164 nM[3]
5-Phenyloxazole analogshDGAT1>1000 nM[3]
3-Phenyl-1,2,4-oxadiazole analogshDGAT1>1000 nM[3]
Antimicrobial Activity

While broad direct comparative studies are limited, individual studies highlight the potent antimicrobial activity of these heterocycles. For example, some 1,3,4-oxadiazole derivatives have shown stronger activity against Pseudomonas aeruginosa and Staphylococcus aureus than reference drugs like ciprofloxacin and amoxicillin.[10] Similarly, isoxazole-clubbed 1,3,4-oxadiazole derivatives have demonstrated antimicrobial activity that is 2-4 times stronger than ampicillin against both Gram-positive and Gram-negative bacteria.[10]

Signaling Pathways and Mechanisms of Action

The biological effects of these heterocyclic compounds are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway in Cancer

The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers. Certain 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of this pathway.[8][16] They can suppress the phosphorylation of IκB and the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of target genes involved in cancer progression.[8]

NF_kB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates p_IkB p-IκB IkB->p_IkB p65p50 p65/p50 (NF-κB) p_p65p50 p-p65/p50 p65p50->p_p65p50 phosphorylates p_IkB->p65p50 degrades, releasing Nucleus Nucleus p_p65p50->Nucleus translocates to Gene Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->IKK inhibits Oxadiazole->p_p65p50 inhibits phosphorylation PI3K_Akt_mTOR_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Oxadiazole Oxadiazole Derivative Oxadiazole->PI3K inhibits Oxadiazole->Akt inhibits MAPK_Modulation Stimuli Extracellular Stimuli (e.g., Growth Factors) Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Differentiation) ERK->Transcription Isoxazole Isoxazole Derivative Isoxazole->Raf modulates Isoxazole->MEK modulates MTT_Workflow start Start seed Seed cells in a 96-well plate start->seed incubate1 Incubate for 24h (cell attachment) seed->incubate1 treat Treat cells with serially diluted compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 values read->analyze end End analyze->end

References

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Through a detailed examination of its predicted and comparative spectroscopic data, this document serves as a crucial resource for the structural confirmation and characterization of this compound and its analogues.

Executive Summary

The structural integrity of novel compounds is paramount in all scientific endeavors. This guide employs a multi-faceted spectroscopic approach, encompassing Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS), to unequivocally confirm the structure of this compound. By presenting a combination of predicted data for the target molecule and experimental data from structurally similar compounds, we offer a robust framework for its identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the expected and comparative spectroscopic data for this compound. The predicted values are based on established principles of spectroscopy and data from analogous compounds.

Table 1: FTIR Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundComparative Experimental Data (cm⁻¹) for Similar Oxazole Carboxylic Acids[1][2][3]
O-H (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)
C-H (Aromatic)3100-30003150-3050
C=O (Carboxylic Acid)~17101725-1700
C=N (Oxazole Ring)~16101620-1600
C=C (Aromatic)~1580, 14901590-1450
C-F (Aromatic)~12501270-1230
C-O (Carboxylic Acid/Oxazole)~1300, ~11001320-1210, 1150-1050

Table 2: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm) for this compoundComparative Experimental Data (δ, ppm) for 5-Aryl-1,3-oxazole Derivatives[4]
-COOH> 12.0 (broad s)12.0-13.5 (broad s)
H-2' (Fluorophenyl)7.8-7.9 (m)-
H-3', H-4', H-5' (Fluorophenyl)7.2-7.6 (m)7.3-7.8 (m)
H-2 (Oxazole)8.5-8.7 (s)8.4-8.8 (s)

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm) for this compoundComparative Experimental Data (δ, ppm) for 5-Aryl-1,3-oxazole Derivatives[5]
C=O (Carboxylic Acid)~165164-168
C-2' (C-F)~160 (d, ¹JCF ≈ 250 Hz)-
C-5 (Oxazole)~155152-158
C-2 (Oxazole)~150148-152
C-4 (Oxazole)~130128-135
Aromatic Carbons115-135120-140
C-1' (ipso-C)~120 (d)-

Table 4: Mass Spectrometry (EI) Data

FragmentPredicted m/z for this compoundGeneral Fragmentation Pattern of Oxazole Derivatives[6][7][8][9]
[M]⁺207Molecular ion peak
[M-OH]⁺190Loss of hydroxyl radical
[M-COOH]⁺162Loss of carboxylic acid group
[M-CO₂]⁺163Decarboxylation
[C₇H₄F]⁺109Fluorophenyl cation
[C₃H₂NO]⁺68Oxazole ring fragment

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Sample Preparation: The solid sample of this compound is mixed with dry potassium bromide (KBr) in a 1:100 ratio and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

3. Mass Spectrometry (MS)

  • Instrument: Agilent 7890B GC coupled to a 5977A MSD or a direct infusion electrospray ionization (ESI) mass spectrometer.

  • Electron Ionization (EI) Method: For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC. The compound is separated on a suitable capillary column and introduced into the mass spectrometer. The ionization energy is typically set to 70 eV.

  • Electrospray Ionization (ESI) Method: For direct infusion, the sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid for positive ion mode) and infused into the ESI source at a constant flow rate. Mass spectra are acquired in the appropriate mass range.

Visualization of the Analytical Workflow

The logical flow of the spectroscopic analysis for the structure confirmation of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 5-(2-Fluorophenyl)- 1,3-oxazole-4-carboxylic acid FTIR FTIR Spectroscopy Synthesis->FTIR NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS Interpretation Data Analysis and Comparison FTIR->Interpretation H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR MS->Interpretation H_NMR->Interpretation C_NMR->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

References

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid Versus Thiazole Analogs: A Comparative Guide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxazole and Thiazole Scaffolds

Oxazole and thiazole are five-membered heterocyclic rings that are considered bioisosteres, meaning they have similar steric and electronic properties, allowing them to interact with biological targets in a comparable manner. The primary difference lies in the heteroatom at position 1: an oxygen atom in oxazoles and a sulfur atom in thiazoles. This substitution can influence factors such as bond angles, dipole moments, metabolic stability, and hydrogen bonding capacity, which in turn can affect a compound's biological activity. Both scaffolds are prevalent in a wide range of biologically active compounds, including those with anti-inflammatory, anticancer, and antimicrobial properties.[1][2]

Anticancer Activity: A Case for Thiazole Analogs

Recent research into compounds targeting the transactivation response (TAR) RNA-binding protein 2 (TRBP2), which is implicated in cancer, has provided a compelling example of a thiazole analog demonstrating superior activity over its oxazole precursor.[3] A study focused on optimizing a phenyloxazole derivative, CIB-3b, led to the discovery of CIB-L43, a 2-phenylthiazole-5-carboxylic acid derivative, as a highly potent inhibitor.[3]

Table 1: Comparison of Anticancer Activity of an Oxazole Derivative and its Thiazole Analog [3]

CompoundCore ScaffoldTarget Interaction Disruption (IC50)Binding Affinity (KD)In Vitro Inhibitory Activity (EC50)
CIB-3b PhenyloxazoleMicromolar rangeNot reportedNot reported
CIB-L43 Phenylthiazole2.34 µM4.78 nM0.66 nM

The data clearly indicates that the thiazole analog, CIB-L43, exhibits significantly enhanced biological activity across multiple parameters compared to the original oxazole lead compound.[3] This suggests that for this particular biological target, the thiazole scaffold offers a more favorable arrangement for binding and inhibition.

Anti-inflammatory Potential

Both oxazole and thiazole derivatives have been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators. While a direct comparison of the target compounds is unavailable, the general anti-inflammatory potential of both classes is well-documented.

Experimental Protocols

The following are generalized protocols for key experiments typically used to evaluate the anticancer and anti-inflammatory activities of novel compounds.

MTT Assay for Anticancer Activity (In Vitro)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid or its thiazole analog) and incubated for a set period (typically 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity (In Vivo)

This is a standard animal model for screening acute anti-inflammatory activity.

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

The development of novel therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical evaluation. The signaling pathways targeted by these compounds are often central to the disease pathology.

experimental_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase synthesis Synthesis of Oxazole and Thiazole Analogs purification Purification & Characterization synthesis->purification screening In Vitro Biological Screening (e.g., MTT Assay) purification->screening in_vivo In Vivo Efficacy Studies (e.g., Paw Edema Model) screening->in_vivo Hit to Lead tox Toxicology Studies in_vivo->tox pk Pharmacokinetic Studies tox->pk

A typical drug discovery workflow.

signaling_pathway cluster_pathway Pro-inflammatory Signaling Cascade stimulus Inflammatory Stimulus cell_membrane Cell Membrane pla2 Phospholipase A2 (PLA2) cell_membrane->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX) aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation pgs->inflammation inhibitor Oxazole/Thiazole Carboxylic Acids inhibitor->cox Inhibition

Potential anti-inflammatory mechanism.

Conclusion

The replacement of an oxazole with a thiazole ring is a valid and often fruitful strategy in drug discovery. While direct comparative data for this compound and its thiazole analog is not currently available, the principle of bioisosterism and evidence from structurally related compounds suggest that such a modification could significantly impact biological activity. The case of CIB-L43 highlights the potential for a thiazole analog to exhibit superior anticancer properties over an oxazole precursor. Further research involving the direct synthesis and parallel biological evaluation of this compound and its thiazole counterpart is warranted to definitively determine their relative merits in various therapeutic areas.

References

A Comparative Analysis of the Molecular Docking of Fluorophenyl Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on fluorophenyl oxazole derivatives and structurally related compounds. The objective is to offer insights into their potential as therapeutic agents by examining their binding affinities to various protein targets implicated in disease. The data presented is collated from multiple studies to provide a broad perspective on the inhibitory potential of this class of compounds.

Data Presentation: Comparative Docking Scores

The following table summarizes the molecular docking results for various fluorophenyl oxazole derivatives and related heterocyclic compounds against different protein targets. The binding energy is a key indicator of the stability of the ligand-protein complex, with more negative values suggesting stronger binding.

CompoundTarget ProteinBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogue (4a)EGFR Tyrosine Kinase---
2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogue (4c)EGFR Tyrosine Kinase---
N-(6-chloro-3-(4-(3,4,5-trimethoxyphenyl)oxazol-2-yl)-1,5-naphthyridin-4-yl)oxazol-2-amineNot SpecifiedPotent Interaction EnergyEtoposide-
5-(4-fluorophenyl)-1,3,4-oxadiazole derivative (8e)TubulinHigh AffinityColchicine-
5-(4-fluorophenyl)-1,3,4-oxadiazole derivative (8f)TubulinHigh AffinityColchicine-
2-(4-fluorophenyl)-benzo[d][1][2] oxazine-4-one derivative (10e)EGFR-Gefitinib-

Note: Direct comparative binding energy values for a series of fluorophenyl oxazole derivatives against a single target were not available in the public domain at the time of this review. The data presented is from studies on structurally similar compounds, and "potent" or "high affinity" indicates that the study reported significant interaction without specifying a numerical binding energy in the accessible text.[2][3][4]

Experimental Protocols

The methodologies outlined below are representative of a standard molecular docking workflow for oxazole derivatives, primarily using AutoDock Vina.

1. Receptor Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., EGFR, Tubulin) is obtained from the Protein Data Bank (PDB).

  • Water molecules, co-crystallized ligands, and any heteroatoms not essential for the interaction are removed from the PDB file.

  • Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned.

  • The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.

2. Ligand Preparation:

  • The two-dimensional structures of the fluorophenyl oxazole derivatives are drawn using chemical drawing software like ChemDraw or ACD/ChemSketch.

  • These 2D structures are then converted into 3D structures.

  • Energy minimization of the 3D ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain the most stable conformation.

  • The prepared ligand structures are also saved in the PDBQT file format.

3. Molecular Docking Simulation:

  • Software: AutoDock Vina is a widely used software for molecular docking.[5]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the ligand is expected to interact.

  • Docking Execution: The docking simulation is performed, where AutoDock Vina systematically searches for the optimal binding pose of the ligand within the receptor's active site. The software calculates the binding affinity for different conformations and orientations of the ligand.

  • Analysis of Results: The results are analyzed to identify the binding pose with the lowest binding energy, which represents the most stable ligand-protein complex. The interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.

Visualizations

The following diagrams illustrate the typical workflow of a molecular docking study and a key signaling pathway relevant to the targets of fluorophenyl oxazole derivatives.

molecular_docking_workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Receptor Preparation (PDB Structure, Add Hydrogens, Assign Charges) grid_box Grid Box Generation (Define Active Site) receptor_prep->grid_box ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_box->docking pose_analysis Binding Pose Analysis (Lowest Binding Energy) docking->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

Molecular Docking Workflow

egfr_signaling_pathway EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Akt Akt PI3K->Akt P Akt->Cell_Proliferation

Simplified EGFR Signaling Pathway

References

Head-to-head evaluation of different synthetic routes to 4,5-disubstituted oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug development, the oxazole scaffold represents a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds. The strategic synthesis of 4,5-disubstituted oxazoles is a critical endeavor, allowing for the fine-tuning of molecular properties. This guide provides a head-to-head comparison of three prominent synthetic methodologies: the Robinson-Gabriel Synthesis, the Van Leusen Reaction, and the Fischer Oxazole Synthesis. We present a comparative analysis of their performance, supported by experimental data, detailed protocols, and a logical workflow visualization to aid in the selection of the most appropriate route for a given synthetic challenge.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route to a target 4,5-disubstituted oxazole is often governed by factors such as the availability of starting materials, desired substitution pattern, functional group tolerance, and overall efficiency. The following table summarizes the key quantitative parameters for the Robinson-Gabriel, Van Leusen, and Fischer syntheses.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino-ketonesConcentrated H₂SO₄, POCl₃, or other dehydrating agentsHigh temperatures (reflux)70-85%[1]Utilizes readily available starting materials.[2]Harsh acidic conditions can limit functional group tolerance.[2]
Van Leusen Reaction Aldehydes, Aliphatic Halides, Tosylmethyl isocyanide (TosMIC)K₂CO₃, Ionic Liquids (e.g., [bmim]Br)Room temperature to mild heating85-96%[2]Mild reaction conditions, high yields, one-pot variations available.[2][3]Stoichiometric use of TosMIC.
Fischer Oxazole Synthesis Cyanohydrins, AldehydesAnhydrous HClAnhydrous, often low temperatureModerate to Good (Specific data for 4,5-disubstitution is less common)[2]A classic method for oxazole synthesis.[4]Requires the preparation of cyanohydrins and the use of gaseous HCl.[2][4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of target molecules. Below are representative procedures for each of the discussed synthetic routes.

Robinson-Gabriel Synthesis: Synthesis of 4-Aryl-5-phenyloxazole Derivatives[5]
  • Acylation of α-Amino Ketone:

    • Dissolve the α-amino ketone hydrochloride (1.0 equiv) in a suitable solvent (e.g., dichloromethane).

    • Add a base such as triethylamine (2.2 equiv) and cool the mixture to 0 °C.

    • Slowly add the desired acyl chloride (1.1 equiv) and stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-acylamino-ketone.

  • Cyclodehydration:

    • Dissolve the crude 2-acylamino-ketone in an anhydrous solvent like toluene.

    • Add a dehydrating agent, for example, phosphorus oxychloride (POCl₃, 1.5 equiv), dropwise at 0 °C.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and carefully pour it into ice water.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4,5-disubstituted oxazole.

Van Leusen Reaction: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid[2]
  • Reaction Setup:

    • To a mixture of an aldehyde (1.0 mmol) and an aliphatic halide (1.2 mmol) in an ionic liquid such as [bmim]Br (2 mL), add potassium carbonate (2.0 mmol).

    • Stir the mixture vigorously at room temperature for 30 minutes.

  • Oxazole Formation:

    • Add tosylmethyl isocyanide (TosMIC) (1.0 mmol) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into water (10 mL).

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.

Fischer Oxazole Synthesis: General Procedure[2][4]
  • Reaction Setup:

    • Dissolve the cyanohydrin (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

    • Cool the solution to 0 °C in an ice bath.

  • HCl Gas Addition:

    • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours.

    • A precipitate of the oxazole hydrochloride salt should form.

  • Isolation and Neutralization:

    • Allow the reaction mixture to stand at room temperature overnight to ensure complete precipitation.

    • Collect the precipitate by filtration and wash it with anhydrous diethyl ether.

    • Treat the hydrochloride salt with a base (e.g., aqueous sodium bicarbonate solution) to liberate the free oxazole.

  • Work-up and Purification:

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 4,5-disubstituted oxazole.

    • Further purification can be achieved by column chromatography or recrystallization.

Logical Workflow of Synthetic Routes

To visually compare the operational flow of each synthetic strategy, the following diagram illustrates the key stages from starting materials to the final 4,5-disubstituted oxazole product.

G cluster_0 Robinson-Gabriel Synthesis cluster_1 Van Leusen Reaction (One-Pot) cluster_2 Fischer Oxazole Synthesis RG_Start 2-Acylamino-ketone RG_React Dehydrating Agent (e.g., H₂SO₄, POCl₃) RG_Start->RG_React RG_Int Cyclization & Dehydration RG_React->RG_Int RG_Prod 4,5-Disubstituted Oxazole RG_Int->RG_Prod VL_Start1 Aldehyde + Aliphatic Halide VL_React Base (K₂CO₃) Ionic Liquid VL_Start1->VL_React VL_Start2 TosMIC VL_Start2->VL_React VL_Prod 4,5-Disubstituted Oxazole VL_React->VL_Prod FS_Start1 Cyanohydrin FS_React Anhydrous HCl FS_Start1->FS_React FS_Start2 Aldehyde FS_Start2->FS_React FS_Int Iminoether Intermediate FS_React->FS_Int FS_Cyclize Cyclization & Dehydration FS_Int->FS_Cyclize FS_Prod 4,5-Disubstituted Oxazole FS_Cyclize->FS_Prod

Caption: A comparative workflow of the Robinson-Gabriel, Van Leusen, and Fischer synthetic routes to 4,5-disubstituted oxazoles.

References

Validating In Vitro Anticancer Activity of Oxazole Derivatives Against NCI-60 Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic compounds explored, oxazole derivatives have emerged as a particularly promising class of molecules, demonstrating potent and selective anticancer activity across a range of human cancer cell lines. This guide provides an objective comparison of the in vitro anticancer performance of various oxazole derivatives, with a focus on data generated from the National Cancer Institute's 60 human tumor cell line (NCI-60) screen. We present quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support researchers in the evaluation and development of this important scaffold.

Comparative Analysis of Anticancer Activity

The NCI-60 screen is a robust platform for identifying and prioritizing novel anticancer agents. The primary metric for assessing the anticancer activity of a compound in this screen is the GI50 value, which represents the concentration required to inhibit cell growth by 50%. The following tables summarize the GI50 values for representative oxazole derivatives against a selection of NCI-60 cell lines, offering a comparative view of their potency and selectivity.

A series of novel 1,3-oxazole sulfonamides have demonstrated significant growth inhibitory properties, particularly against leukemia cell lines.[1] The halogenated derivatives, in particular, have shown potent activity, with GI50 values in the nanomolar to low micromolar range.[1] For instance, the 2-chloro-5-methylphenyl and 1-naphthyl substituted sulfonamides were identified as highly potent inhibitors in leukemia cell lines, with mean GI50 values of 48.8 nM and 44.7 nM, respectively.[1]

In another study, a series of 4-arylsulfonyl-1,3-oxazoles were synthesized and evaluated for their anticancer activity.[2] Notably, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide showed the highest cytostatic effect against CNS cancer cell lines SNB75 and SF-539.[2] Furthermore, N-(4-cyano-1,3-oxazol-5-yl)sulfonamides have also been screened, with two compounds from the series demonstrating inhibitory activity in the five-dose NCI-60 assay.[3]

The broad-spectrum anticancer potential of oxazole derivatives is well-documented, with activity reported against various cancer types including breast, lung, and colorectal tumors.[4] These compounds exert their effects through multiple mechanisms of action, making them attractive candidates for overcoming drug resistance.[5][6]

Compound ClassSpecific DerivativeCancer Cell Line SubpanelSelect Cell LinesMean GI50 (µM)Reference CompoundReference Compound GI50 (µM)
1,3-Oxazole Sulfonamides2-chloro-5-methylphenyl derivativeLeukemiaCCRF-CEM, K-562, MOLT-4, RPMI-8226, SR0.0488--
1,3-Oxazole Sulfonamides1-naphthyl derivativeLeukemiaCCRF-CEM, K-562, MOLT-4, RPMI-8226, SR0.0447--
4-Arylsulfonyl-1,3-oxazoles2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamideCNS CancerSNB-75, SF-539Not specified--
N-(4-cyano-1,3-oxazol-5-yl)sulfonamidesCompound 2--Active in 5-dose assay--
N-(4-cyano-1,3-oxazol-5-yl)sulfonamidesCompound 10--Active in 5-dose assay--

Mechanisms of Action: Targeting Cellular Proliferation

Oxazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes involved in cancer cell proliferation and survival.[7][8][9] A prominent mechanism of action for several potent oxazole derivatives is the inhibition of tubulin polymerization.[1][5] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[5]

Other identified mechanisms of action for different classes of oxazole derivatives include the inhibition of STAT3, G-quadruplexes, DNA topoisomerases, and various protein kinases.[7][8][9] Some derivatives have also been shown to induce DNA damage and inhibit enzymes such as Cdc25 and mitochondrial enzymes.[7][8] The ability of the oxazole scaffold to be readily functionalized allows for the tuning of its biological activity to target specific cancer-related pathways.[4] For example, molecular docking studies have suggested that certain oxazole-based Schiff bases could be potential inhibitors of c-Kit Tyrosine Kinase (TRK).[10][11]

G cluster_0 Mechanism of Tubulin Polymerization Inhibition Oxazole Oxazole Derivative Tubulin Tubulin Dimers Oxazole->Tubulin Binds to Microtubules Microtubule Formation (Dynamic Instability) Oxazole->Microtubules Inhibits Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Assembly Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Induces G cluster_1 NCI-60 Screening Workflow Start Start: Compound Submission SingleDose Single-Dose Screen (10⁻⁵ M in 60 cell lines) Start->SingleDose Threshold Activity Threshold Met? SingleDose->Threshold FiveDose Five-Dose Screen (5 concentrations) Threshold->FiveDose Yes Inactive Inactive Threshold->Inactive No DataAnalysis Data Analysis (GI50, TGI, LC50) FiveDose->DataAnalysis End End: Candidate Prioritization DataAnalysis->End

References

A Researcher's Guide to 1H and 13C NMR Data for the Characterization of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous characterization of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. This guide provides a comparative analysis of ¹H and ¹³C NMR data for substituted oxazoles, offering a valuable resource for identifying and characterizing these important heterocyclic scaffolds.

The oxazole ring is a key structural motif in numerous pharmaceuticals and biologically active compounds. Precise determination of the substitution pattern on this five-membered heterocycle is crucial for understanding structure-activity relationships. This guide presents typical chemical shift ranges for the protons and carbons of the oxazole core, supported by experimental data from the literature.

Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts

The electronic environment of the protons and carbons in the oxazole ring is highly sensitive to the nature and position of substituents. Electron-donating groups (EDGs) generally cause upfield shifts (lower ppm values), while electron-withdrawing groups (EWGs) lead to downfield shifts (higher ppm values). The following tables summarize the typical ¹H and ¹³C NMR chemical shift ranges for the oxazole core based on common substitution patterns.

Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for the Oxazole Ring

PositionUnsubstituted2-Substituted4-Substituted5-Substituted2,4-Disubstituted2,5-Disubstituted4,5-Disubstituted2,4,5-Trisubstituted
H-2 ~7.90-8.10-~7.80-8.00~7.60-7.80--~7.70-7.90-
H-4 ~7.20-7.40~7.10-7.30-~7.00-7.20-~7.10-7.30--
H-5 ~7.60-7.80~7.50-7.70~7.40-7.60-~7.30-7.50---

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for the Oxazole Ring

PositionUnsubstituted2-Substituted4-Substituted5-Substituted2,4-Disubstituted2,5-Disubstituted4,5-Disubstituted2,4,5-Trisubstituted
C-2 ~150-152~158-165~150-152~150-152~158-165~158-165~150-152~158-165
C-4 ~125-127~125-127~135-145~125-127~135-145~125-127~135-145~135-145
C-5 ~138-140~138-140~138-140~148-155~138-140~148-155~148-155~148-155

Note: These are general ranges and can be influenced by the specific nature of the substituents and the solvent used.

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical for reliable compound characterization. The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of substituted oxazoles.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified substituted oxazole sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for many oxazole derivatives.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • The following parameters are typical for a 400 MHz NMR spectrometer.

  • For ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.

    • Number of Scans (NS): 8-16 scans, depending on the sample concentration.

    • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

  • For ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration and solubility.

    • Spectral Width (SW): 200-250 ppm, centered around 100-125 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is set to 7.26 ppm. For ¹³C NMR in CDCl₃, the solvent peak is set to 77.16 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicity) in the ¹H NMR spectrum to deduce proton-proton connectivity.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for characterizing a newly synthesized substituted oxazole using NMR spectroscopy.

Workflow for Substituted Oxazole Characterization cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data_analysis Data Interpretation Synthesis Synthesize Substituted Oxazole Purification Purify Compound (e.g., Chromatography) Synthesis->Purification SamplePrep Prepare NMR Sample Purification->SamplePrep Acquire1H Acquire 1H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire 13C NMR Spectrum SamplePrep->Acquire13C Process1H Process 1H Data (FT, Phasing, Calibration) Acquire1H->Process1H Process13C Process 13C Data (FT, Phasing, Calibration) Acquire13C->Process13C Analyze1H Analyze 1H Spectrum (Shifts, Integration, Coupling) Process1H->Analyze1H Analyze13C Analyze 13C Spectrum (Shifts) Process13C->Analyze13C StructureElucidation Elucidate Structure & Substitution Pattern Analyze1H->StructureElucidation Analyze13C->StructureElucidation

Caption: Workflow for the characterization of substituted oxazoles using NMR spectroscopy.

By following this guide, researchers can confidently utilize ¹H and ¹³C NMR spectroscopy to determine the precise structure of their synthesized oxazole derivatives, a critical step in the advancement of drug discovery and development.

Safety Operating Guide

Personal protective equipment for handling 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), safe handling protocols, and proper disposal methods.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a potential for splashing or dust generation.[3][4]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned.[3] Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required and should be inspected before each use and changed immediately if contaminated.[4][5][6] Fully enclosed shoes made of a chemical-resistant material are mandatory.[3]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[3][5] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator is required.[3][4]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, ideally within a chemical fume hood.[3]

    • Ensure the chemical fume hood is functioning correctly before starting any work.[3]

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling the Compound:

    • When handling the solid, use a spatula for transfers and avoid actions that could generate dust, such as pouring from a height.[3]

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.[3]

    • Do not eat, drink, or smoke in laboratory areas where this compound is handled.[2]

  • Post-Handling Procedures:

    • Thoroughly clean any contaminated surfaces and equipment.

    • Remove PPE in the correct order to avoid cross-contamination, starting with gloves, followed by the lab coat and then eye protection.[3]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][6]

Disposal Plan:

  • Waste Segregation and Collection:

    • All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[3]

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Do not dispose of this chemical down the drain.[5]

Emergency Procedures

  • In case of skin contact: Immediately flush the skin with plenty of soap and water.[6][7] If skin irritation occurs, seek medical advice.[2][7]

  • In case of eye contact: Rinse cautiously with water for several minutes.[2][7] Remove contact lenses if present and easy to do. Continue rinsing.[2][7] If eye irritation persists, get medical advice/attention.[2][7]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][7] Call a poison center or doctor if you feel unwell.[2][7]

  • If swallowed: Rinse mouth.[6] Call a POISON CENTER or doctor if you feel unwell.[8]

Workflow for Handling this compound

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare work area in a chemical fume hood prep1->prep2 handle1 Weigh and transfer the solid compound prep2->handle1 handle2 Prepare solution if necessary handle1->handle2 post1 Decontaminate work surfaces and equipment handle2->post1 post2 Doff PPE correctly post1->post2 post3 Wash hands thoroughly post2->post3 disp1 Segregate contaminated waste post3->disp1 disp2 Dispose of in a labeled hazardous waste container disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.